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  • Product: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
  • CAS: 1356998-41-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Building Block The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable electronic properties.[1][2] The introduction of a halogen, particularly iodine, at the C4-position of the pyrazole ring, unlocks a wealth of synthetic possibilities through various cross-coupling reactions.[3][4] This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol . While direct experimental data for this compound is limited in publicly accessible literature, this document, grounded in the established chemistry of analogous structures, serves as an expert-level resource for its synthesis, characterization, and potential applications. We will delve into its predicted physicochemical properties, propose a robust synthetic pathway, explore its anticipated reactivity, and discuss its potential as a key intermediate in the development of novel therapeutics and functional materials.

Physicochemical Properties: A Data-Driven Estimation

Precise experimental data for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is not extensively reported. However, by leveraging data from its constituent parts and closely related analogs, we can construct a reliable profile of its expected physical and chemical characteristics.

PropertyPredicted Value/InformationBasis for Prediction and Expert Insights
Molecular Formula C₆H₉IN₂OBased on its chemical structure.[5]
Molecular Weight 252.05 g/mol Calculated from the molecular formula.[6]
CAS Number 71307692As assigned in the PubChem database.[5]
Appearance White to off-white solidIodinated organic compounds are typically crystalline solids at room temperature. The presence of the hydroxymethyl group may lead to a lower melting point compared to non-functionalized analogs.
Melting Point Estimated: 70-90 °CThe related compound 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole has a melting point of 64–65 °C.[7] The presence of the hydroxymethyl group, which can participate in hydrogen bonding, might slightly increase the melting point.
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The alcohol functionality will enhance solubility in polar protic solvents, while the pyrazole ring and iodine atom contribute to solubility in a range of organic solvents.
pKa Estimated: 12-14 (hydroxyl proton)The pyrazole ring is weakly basic. The hydroxyl proton's acidity will be comparable to other primary alcohols.
XlogP (Predicted) 0.4This value from PubChem suggests a relatively low lipophilicity, which can be advantageous for pharmacokinetic properties in drug discovery.[5]

Synthesis and Purification: A Proposed Experimental Protocol

A direct, published synthesis for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol has not been identified. However, a logical and efficient two-step synthetic route can be proposed, starting from the commercially available (1,3-Dimethyl-1H-pyrazol-5-yl)methanol.

Proposed Synthetic Pathway

Synthetic_Pathway start (1,3-Dimethyl-1H-pyrazol-5-yl)methanol intermediate (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol start->intermediate Iodination (e.g., NIS in Acetonitrile)

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the iodination of pyrazole rings, particularly using N-Iodosuccinimide (NIS), which is known for its regioselectivity and mild reaction conditions.[8][9][10]

Materials:

  • (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • To the residue, add dichloromethane and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Characterization: Predicted Spectral Data

While experimental spectra are not available, the expected NMR and Mass Spectrometry data can be predicted based on the analysis of similar structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.6-4.8 ppm (s, 2H, -CH₂OH)

    • δ 3.8-4.0 ppm (s, 3H, N-CH₃)

    • δ 2.2-2.4 ppm (s, 3H, C-CH₃)

    • δ 2.0-3.0 ppm (br s, 1H, -OH) - This peak may be broad and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~150 ppm (C3)

    • δ ~140 ppm (C5)

    • δ ~60 ppm (C4-I)

    • δ ~55 ppm (-CH₂OH)

    • δ ~37 ppm (N-CH₃)

    • δ ~14 ppm (C-CH₃)

Mass Spectrometry (MS)
  • Electron Ionization (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 252. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z 235, and the loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z 221.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₆H₉IN₂O [M+H]⁺: 252.9832; Found: (to be determined experimentally).

Infrared (IR) Spectroscopy
  • Broad O-H stretch: ~3300-3400 cm⁻¹

  • C-H stretches (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretches (pyrazole ring): ~1500-1600 cm⁻¹

  • C-O stretch: ~1050 cm⁻¹

  • C-I stretch: ~500-600 cm⁻¹

Chemical Reactivity and Synthetic Utility

The true value of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol lies in its potential as a versatile intermediate for further chemical transformations. The C4-iodo substituent is a prime handle for a variety of palladium- and copper-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Reactivity start (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base heck Heck Coupling (Alkene) start->heck Pd catalyst, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, Base

Caption: Key cross-coupling reactions of the title compound.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters will yield 4-aryl or 4-vinyl pyrazole derivatives. This is a robust method for creating C-C bonds.[4][11][12]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynyl pyrazoles, which are valuable precursors for more complex heterocyclic systems.[3][13][14]

  • Heck-Mizoroki Reaction: Reaction with alkenes allows for the introduction of vinyl groups at the C4-position.[15]

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, leading to the synthesis of 4-amino pyrazole derivatives.[6][16][17][18]

  • Copper-Catalyzed Coupling: Copper-based catalysts can also be employed for C-O and C-S bond formation with alcohols and thiols, respectively.[19]

Functional Group Transformations of the Hydroxymethyl Group

The primary alcohol at the C5-position offers another site for chemical modification:

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for derivatization.

  • Esterification/Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides will yield the corresponding esters or ethers.

  • Conversion to Halide: The hydroxyl group can be converted to a halide (e.g., -CH₂Cl) for subsequent nucleophilic substitution reactions.

Applications in Drug Discovery and Materials Science

While specific applications for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol are not yet documented, its structural motifs suggest significant potential in several areas:

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology and immunology.[20][21][22] The ability to introduce diverse substituents at the C4-position via cross-coupling makes this compound an attractive starting point for generating libraries of potential kinase inhibitors.

  • Agrochemicals: Substituted pyrazoles are widely used as herbicides and insecticides.[2] This scaffold could be elaborated to discover new agrochemicals with improved efficacy and selectivity.

  • Organic Electronics: The electronic properties of the pyrazole ring can be tuned by the introduction of various functional groups. This makes pyrazole derivatives interesting candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

  • Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making these compounds useful as ligands in catalysis and for the formation of metal-organic frameworks (MOFs).[2]

Safety and Handling

As with any iodinated organic compound, appropriate safety precautions should be taken when handling (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25][26]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[23][24][25][26]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[23][25]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Gateway to Innovation

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol represents a highly versatile and synthetically valuable building block. Although direct experimental data is currently scarce, this in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to confidently synthesize, handle, and utilize this compound. Its dual functionality—a reactive C-I bond for cross-coupling and a modifiable hydroxymethyl group—opens up a vast chemical space for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. As research into functionalized pyrazoles continues to expand, the importance of intermediates like (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is set to grow, making it a key component in the synthetic chemist's toolbox.

References

  • HETEROCYCLES, Vol. 83, No. 4, 2011. (2011, March 2). heck-mizoroki reaction of 4-iodo-1h-pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • Taylor & Francis Online. (2011, February 2). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-iodo-1,3-dimethyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Sciforum. (2024, November 15). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, November 6). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from [Link]

  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4- (arylselanyl)-1H-pyrazoles. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

  • ACS Publications. (2002, December 20). Synthesis of 4-(5-Iodo-3-Methylpyrazolyl) Phenylsulfonamide and Its Elaboration To a COX II Inhibitor Library by Solution-Phase Suzuki Coupling Using Pd/C as a Solid-Supported Catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • RSC Advances (RSC Publishing). (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Retrieved from [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Retrieved from [Link]

  • MDPI. (2025, September 16). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Retrieved from [Link]

  • ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.. Retrieved from [Link]

  • IAEA. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

Exploratory

Analytical and Synthetic Profiling of CAS 1356998-41-8: Exact Mass Determination and Cross-Coupling Utility

Executive Summary CAS 1356998-41-8, chemically identified as (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, is a highly functionalized pyrazole building block critical in modern drug discovery. This technical guide eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1356998-41-8, chemically identified as (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, is a highly functionalized pyrazole building block critical in modern drug discovery. This technical guide elucidates the fundamental distinction between its molecular weight and exact (monoisotopic) mass, provides a self-validating analytical protocol for its mass spectrometric characterization, and details its strategic utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development and analytical chemistry, distinguishing between average molecular weight and exact mass is paramount for structural elucidation[1].

PropertyValueCausality / Significance
Chemical Formula C6H9IN2OCore pyrazole scaffold with an iodinated C4 position.
Molecular Weight 252.05 g/mol Calculated using the abundance-weighted average of all isotopes (e.g., C = 12.011). Useful for macroscopic stoichiometric calculations.
Exact Mass (Monoisotopic) 251.97596 DaCalculated using only the most abundant isotope of each element (12C, 1H, 14N, 16O, 127I). Essential for High-Resolution Mass Spectrometry (HRMS)[2].
[M+H]+ Theoretical m/z 252.98324The target mass-to-charge ratio in positive electrospray ionization (ESI+).

Expertise Insight: Iodine is a monoisotopic element (100% natural abundance of 127 I), possessing a significant mass defect (exact mass 126.90447 Da). This negative mass defect shifts the exact mass of CAS 1356998-41-8 (251.97596 Da) significantly lower than its nominal mass (252 Da). This unique isotopic signature allows mass spectrometers to easily distinguish this iodinated intermediate from isobaric non-halogenated impurities or degradants[3].

Analytical Validation: Self-Validating HRMS Protocol

To confirm the identity and purity of CAS 1356998-41-8, High-Resolution Mass Spectrometry (HRMS) utilizing a Quadrupole Time-of-Flight (Q-TOF) analyzer is the industry standard[1]. The following protocol is designed as a self-validating system to ensure sub-5 ppm mass accuracy.

Protocol: LC-ESI-QTOF Exact Mass Determination
  • Sample Preparation: Dissolve 1 mg of CAS 1356998-41-8 in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons to drive the formation of [M+H]+ ions, exploiting the basicity of the pyrazole nitrogen atoms.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a rapid gradient of 5% to 95% Acetonitrile over 3 minutes.

    • Causality: Desalts the sample and separates the target analyte from synthesis byproducts, preventing ion suppression in the source.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Self-Validation (Internal Lock Mass): Simultaneously infuse a reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771) via a secondary reference sprayer.

    • Causality: The mass spectrometer continuously measures this known mass in real-time, mathematically correcting for any thermal or electronic drift in the TOF flight tube. This closed-loop feedback ensures the measured mass of the analyte is absolutely trustworthy and immune to environmental fluctuations.

  • Data Acquisition & Analysis: Acquire data from m/z 100 to 1000. Extract the chromatogram for m/z 252.9832. A mass error of < 5 ppm confirms the elemental composition C6H9IN2O.

HRMS_Workflow Sample Sample Prep CAS 1356998-41-8 LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF Mass Analyzer High Resolution ESI->QTOF LockMass Internal Lock Mass (Self-Validation) LockMass->QTOF Calibration Data Exact Mass 252.9832 Da QTOF->Data

Caption: High-Resolution Mass Spectrometry workflow for exact mass validation.

Strategic Utility: Palladium-Catalyzed Cross-Coupling

The exact mass and structural integrity of CAS 1356998-41-8 are verified primarily to ensure its readiness for downstream synthesis. The presence of the iodine atom at the C4 position of the pyrazole ring makes it an exceptionally reactive electrophile for Suzuki-Miyaura cross-coupling[4]. Iodopyrazoles are generally superior to their bromo- or chloro- counterparts due to the weaker C-I bond, allowing for oxidative addition by palladium at lower temperatures, thereby minimizing undesired dehalogenation side reactions[5].

Protocol: Suzuki-Miyaura Arylation of CAS 1356998-41-8
  • Reagent Assembly: In an oven-dried Schlenk flask, combine CAS 1356998-41-8 (1.0 equiv), an arylboronic acid (1.2 equiv), and Potassium Phosphate (K3PO4, 2.0 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 2 mol%) and SPhos ligand (4 mol%).

    • Causality: SPhos is a sterically demanding, electron-rich biaryl phosphine ligand that accelerates the reductive elimination step of the catalytic cycle, driving the reaction to completion even with sterically hindered substrates[4].

  • Solvent & Degassing: Add a degassed mixture of Toluene/Water (4:1).

    • Causality: Water is crucial to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 4-6 hours. Monitor completion via LC-MS, tracking the disappearance of the exact mass m/z 252.9832.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography.

Suzuki_Coupling CAS CAS 1356998-41-8 (Iodo-Pyrazole) Coupling Suzuki-Miyaura Cross-Coupling CAS->Coupling Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Coupling Catalyst Pd(OAc)2 / SPhos Base, Solvent Catalyst->Coupling Product Complex Pyrazole Scaffold Coupling->Product

Caption: Suzuki-Miyaura cross-coupling pathway utilizing CAS 1356998-41-8.

Conclusion

Understanding the distinction between the molecular weight (252.05 g/mol ) and exact mass (251.97596 Da) of CAS 1356998-41-8 is not merely an academic exercise; it is a fundamental requirement for the rigorous analytical validation of this intermediate. By employing self-validating HRMS protocols and leveraging the high reactivity of its C-I bond in Suzuki-Miyaura couplings, drug development professionals can confidently utilize this pyrazole derivative to construct complex, highly targeted pharmaceutical agents.

References
  • Mass (mass spectrometry) . Wikipedia.[Link]

  • Accurate Mass . Frontage Laboratories.[Link]

  • Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Foundational

Comprehensive NMR Characterization and Protocol Guide for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Executive Summary (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly functionalized heterocyclic building block frequently utilized in the structure-guided design of complex pharmacophores, mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly functionalized heterocyclic building block frequently utilized in the structure-guided design of complex pharmacophores, most notably in the development of high-affinity MCL-1 inhibitors for oncology applications . The precise functionalization of the pyrazole core—specifically the electrophilic iodination at the C4 position and the presence of the hydroxymethyl group at C5—requires rigorous analytical validation.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we explore the mechanistic causality behind the observed Nuclear Magnetic Resonance (NMR) chemical shifts and provide a self-validating experimental workflow to ensure absolute structural integrity during synthesis and characterization.

Mechanistic Insights & Chemical Shift Causality

Understanding the electronic environment of the pyrazole core is critical for accurate spectral interpretation. The chemical shifts of this molecule are governed by three primary electronic effects:

  • The Heavy Atom Effect at C4: The C4 position of the pyrazole ring is the most electron-rich and nucleophilic site, making it the primary target for electrophilic aromatic substitution. When iodinated, the massive, highly polarizable electron cloud of the iodine atom induces a profound diamagnetic shielding effect on the directly attached C4 carbon via spin-orbit coupling. This "heavy atom effect" shifts the C4 resonance dramatically upfield in the 13 C NMR spectrum (~62.5 ppm), contrasting sharply with typical aromatic carbons (>100 ppm) .

  • N-Methyl vs. C-Methyl Deshielding: The heteroaromatic ring current and the electronegativity of the nitrogen atoms create distinct environments for the two methyl groups. The N1-methyl is heavily deshielded by the adjacent nitrogen (~3.78 ppm in 1 H NMR), whereas the C3-methyl experiences less inductive pull, resonating further upfield (~2.15 ppm).

  • Hydroxymethyl Exchange Dynamics: In anhydrous DMSO-d 6​ , the C5-CH 2​ OH group typically exhibits scalar coupling between the methylene protons and the hydroxyl proton, resulting in a doublet for the CH 2​ and a triplet for the OH. The presence of trace moisture or acidic impurities will catalyze rapid proton exchange, collapsing these multiplets into broad singlets .

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the quantitative NMR data for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol. These empirical assignments are derived from validated core structures and standard substitution effects to provide a reliable reference standard.

Table 1: 1 H NMR Chemical Shifts (DMSO-d 6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Assignment Logic
-OH 5.25Triplet (t)1H~5.5Hydroxyl proton. Appears as a triplet due to coupling with the adjacent CH 2​ group in anhydrous DMSO.
C5-CH 2​ 4.45Doublet (d)2H~5.5Deshielded by the adjacent hydroxyl oxygen and the sp 2 hybridized pyrazole C5.
N1-CH 3​ 3.78Singlet (s)3H-Heavily deshielded by the directly attached electronegative N1 atom.
C3-CH 3​ 2.15Singlet (s)3H-Allylic-type methyl on the pyrazole C3 position; less deshielded than the N-methyl.
Table 2: 13 C NMR Chemical Shifts (DMSO-d 6​ , 100 MHz)
PositionChemical Shift (δ, ppm)Causality / Assignment Logic
C3 148.5sp 2 carbon, deshielded by the adjacent N2 atom and heteroaromatic ring current.
C5 142.0sp 2 carbon, attached to the electron-withdrawing -CH 2​ OH group.
C4 (C-I) 62.5Exhibits strong diamagnetic shielding due to the Heavy Atom Effect of the attached Iodine.
C5-CH 2​ 53.0Aliphatic carbon directly attached to the highly electronegative hydroxyl oxygen.
N1-CH 3​ 36.5N-linked methyl carbon; deshielded relative to standard aliphatic carbons.
C3-CH 3​ 13.5C-linked methyl carbon; highly shielded relative to the N-methyl group.

Experimental Protocols: Synthesis and Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural characterization, the synthesis and subsequent NMR acquisition must be treated as a self-validating system . The protocol below outlines the electrophilic iodination of the pyrazole precursor and the subsequent analytical validation.

Protocol A: Electrophilic Iodination Synthesis

The iodination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol requires an activated electrophilic iodine source. N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic acid (TFA) is the standard, highly efficient method . TFA protonates the succinimide carbonyls, significantly increasing the electrophilicity of the iodine atom to ensure quantitative conversion at the C4 position.

  • Reaction Setup: In a round-bottom flask, suspend (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous TFA (approx. 2.5 mL/mmol).

  • Reagent Addition: Add NIS (1.2 eq) in a single portion. Stir the reaction mixture at ambient temperature (20–25 °C) under a nitrogen atmosphere for 24 hours.

  • Solvent Removal: Remove the TFA solvent under reduced pressure. Dissolve the resulting crude residue in Ethyl Acetate (EtOAc).

  • Aqueous Workup: Wash the organic layer with saturated aqueous Na 2​ S 2​ O 3​ (Sodium thiosulfate) to reduce and remove any unreacted iodine, followed by saturated aqueous Na 2​ CO 3​ to neutralize residual TFA.

  • Purification: Dry the organic layer over MgSO 4​ , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (0–10% EtOAc/hexanes) to yield the pure target compound.

Protocol B: Self-Validating NMR Acquisition

NMR spectroscopy serves as the ultimate self-validating checkpoint. Success is confirmed not just by the presence of the expected peaks, but by the explicit absence of precursor signals and exact proton integration.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d 6​ .

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal reference (δ 0.00 ppm) to prevent chemical shift drift.

  • 1 H Acquisition: Acquire the 1 H NMR spectrum at 400 MHz. Critical Step: Set a minimum relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all methyl protons, which is mandatory for accurate integration.

  • 13 C Acquisition: Acquire the 13 C NMR spectrum at 100 MHz using WALTZ-16 proton decoupling.

  • Self-Validation Checkpoint:

    • The 1 H spectrum must integrate to exactly 9 protons (3H + 3H + 2H + 1H).

    • The definitive proof of successful iodination is the complete disappearance of the sharp C4-H singlet (which typically resonates at ~6.1 ppm in the un-iodinated starting material).

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis through purification, and finally to the self-validating NMR checkpoint.

Workflow N1 Precursor: (1,3-Dimethyl-1H-pyrazol-5-yl)methanol N2 Electrophilic Iodination (NIS, TFA, 24h RT) N1->N2 N3 Aqueous Workup & Flash Chromatography (Na₂S₂O₃ wash to remove I₂) N2->N3 N4 NMR Sample Prep (15 mg in 0.6 mL DMSO-d₆ + TMS) N3->N4 N5 NMR Acquisition ¹H (400 MHz) & ¹³C (100 MHz) N4->N5 N6 Self-Validation Checkpoint: Absence of C4-H at ~6.1 ppm Total Integration = 9H N5->N6

Fig 1: Experimental workflow and self-validating NMR logic for pyrazole iodination.

References

  • Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity. Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, MDPI.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, American Chemical Society (ACS).[Link]

Exploratory

Physicochemical Profiling and Solvation Thermodynamics of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Executive Summary (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly functionalized heterocyclic building block. In modern medicinal chemistry, it serves as a critical synthetic intermediate—mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly functionalized heterocyclic building block. In modern medicinal chemistry, it serves as a critical synthetic intermediate—most notably in the structure-guided design of high-affinity MCL-1 inhibitors, which are targeted therapeutics for apoptosis evasion in oncology .

For process chemists and formulation scientists, mastering the solubility profile of this molecule is paramount. Its structure presents a thermodynamic tug-of-war: a lipophilic core competing against polar appendages. This whitepaper deconstructs the solvation mechanics of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol in polar versus non-polar media, providing self-validating experimental workflows for accurate solubility determination and phase extraction.

Structural Determinants of Solvation

To predict and manipulate the solubility of this compound, one must analyze the causality of its functional groups:

  • The Pyrazole Core & Hydroxymethyl Group (Polarity & H-Bonding): The pyrazole nitrogen acts as a strong hydrogen-bond acceptor, while the C5-hydroxymethyl group is both an H-bond donor and acceptor. In the solid state, these groups form a robust crystal lattice via intermolecular hydrogen bonding.

  • The Methyls & Iodine Atom (Lipophilicity & Dispersion): The 1,3-dimethyl substitutions break the molecular symmetry, lowering the melting point relative to unsubstituted pyrazoles, which generally favors organic solvation. The C4-iodine atom is heavy and highly polarizable (53 electrons), enabling strong London dispersion forces and potential halogen-π interactions in non-polar environments.

Solvation Core (4-Iodo-1,3-dimethyl- 1H-pyrazol-5-yl)methanol Hbond H-Bonding (OH & Pyrazole N) Core->Hbond Dispersion Dispersion Forces (Iodine & Methyls) Core->Dispersion Polar Polar Media (MeOH, DMSO) NonPolar Non-Polar Media (Hexane, Toluene) Hbond->Polar Primary Solvation Dispersion->NonPolar Secondary Solvation

Fig 1. Solvation mechanisms driven by functional groups in polar vs non-polar media.

Solubility in Polar Solvents

In highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO), solubility is exceptionally high. The solvent acts as a dominant H-bond acceptor, aggressively disrupting the solute's crystal lattice. In polar protic solvents like Methanol, the compound integrates seamlessly into the solvent's hydrogen-bonding network. However, in pure aqueous media, solubility drops significantly; the hydrophobic bulk of the iodine and methyl groups restricts the formation of stable water solvation shells.

Experimental Protocol 1: Thermodynamic Solubility via Miniaturized Shake-Flask

To accurately determine solubility in polar media, kinetic methods (which rely on DMSO stock dilutions) often yield false positives due to transient supersaturation. The miniaturized shake-flask method is the gold standard for establishing true thermodynamic equilibrium .

Methodology:

  • Preparation: Weigh an excess amount (typically 10–20 mg) of the solid compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar solvent (e.g., pH 7.4 phosphate buffer or Methanol). Causality: A 1 mL volume minimizes API consumption while providing sufficient supernatant for precise HPLC analysis .

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C and 200 rpm for 48 hours. Causality: 48 hours is strictly required to ensure the system transitions completely from kinetic dissolution to thermodynamic equilibrium.

  • Self-Validation Check (Critical): Visually inspect the vial post-incubation. A solid suspension must be present. If the solution is clear, the solute is completely dissolved, meaning equilibrium was not reached. You must add more solid and repeat Step 3.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: Centrifugation is preferred over filtration for small volumes to prevent the loss of the hydrophobic compound due to non-specific adsorption to filter membranes.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (λ ~ 254 nm, leveraging the pyrazole chromophore).

Workflow N1 1. Solid Compound (Excess 10-20 mg) N2 2. Solvent Addition (Polar/Non-Polar Media) N1->N2 Suspend N3 3. Mechanical Agitation (37°C, 24-48 hours) N2->N3 Seal & Incubate N4 4. Phase Separation (Centrifugation at 10,000g) N3->N4 Equilibrium Reached N5 5. HPLC-UV Analysis (Quantification) N4->N5 Extract Supernatant

Fig 2. Thermodynamic shake-flask solubility workflow for pyrazole derivatives.

Solubility in Non-Polar Solvents

In strictly non-polar solvents (e.g., Hexane, Heptane), the solubility of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is extremely poor. Causality: Non-polar solvents rely solely on weak London dispersion forces. They lack the dielectric strength and H-bond capabilities required to break the strong intermolecular hydrogen bonds holding the pyrazole crystal lattice together.

Conversely, in moderately polar or halogenated solvents (Ethyl Acetate, Dichloromethane), solubility is excellent. The dipole-induced dipole interactions effectively solvate the highly polarizable iodine atom.

Experimental Protocol 2: Biphasic Liquid-Liquid Extraction

During the synthesis of MCL-1 inhibitors, this compound must often be isolated from harsh reaction mixtures (e.g., trifluoroacetic acid) .

Methodology:

  • Concentration: Remove volatile reaction solvents under reduced pressure.

  • Biphasic Setup: Suspend the crude residue in Ethyl Acetate (moderately non-polar) and an aqueous phase of saturated Na₂CO₃. Causality: The basic aqueous phase neutralizes residual acid, ensuring the pyrazole nitrogen remains unprotonated. A neutral state maximizes the compound's partition coefficient (LogP) into the organic phase.

  • Partitioning: Agitate vigorously in a separatory funnel. Allow layers to separate. Despite the heavy iodine atom increasing the molecular density, Ethyl Acetate remains the top layer.

  • Self-Validation Check (Critical): Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. The organic layer must be completely transparent before decanting. Cloudiness indicates an incomplete phase separation or a micro-emulsion of water, which will carry over inorganic impurities and ruin downstream crystallization.

Comparative Data: Solvent Selection Guide

The following table synthesizes the thermodynamic solubility profile based on the physicochemical properties of the compound's functional groups.

Solvent CategorySolventDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
Highly Polar / Aprotic DMSO46.7Very High (> 50 mg/mL)Strong dipole-dipole, H-bond acceptor
Polar / Protic Methanol32.7High (10 - 50 mg/mL)H-bonding network integration
Moderately Polar Ethyl Acetate6.0High (10 - 50 mg/mL)Dipole-induced dipole, dispersion
Highly Polar / Protic Aqueous Buffer (pH 7.4)~80.1Low (< 1 mg/mL)H-bonding (Restricted by lipophilic core)
Strictly Non-Polar Hexane1.9Very Low (< 0.1 mg/mL)Weak dispersion forces (Fails to break lattice)

References

  • Title: Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity Source: Journal of Medicinal Chemistry (ACS Publications), 2015, 58(5), 2180-2194. URL: [Link]

  • Title: General Chapter <1236> Solubility Measurements Source: United States Pharmacopeia–National Formulary (USP-NF). URL: [Link]

  • Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences (PubMed), 2007, 96(11), 3140-3147. URL: [Link]

Foundational

Structural and Crystallographic Profiling of 4-Iodo-1,3-dimethyl Pyrazoles: A Technical Guide

Executive Summary & Pharmacological Relevance In modern structure-based drug design (SBDD), 4-iodo-1,3-dimethyl-1H-pyrazole and its structural analogs serve as indispensable molecular scaffolds. The pyrazole core acts as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In modern structure-based drug design (SBDD), 4-iodo-1,3-dimethyl-1H-pyrazole and its structural analogs serve as indispensable molecular scaffolds. The pyrazole core acts as a robust bioisostere, while the C4-iodine atom fulfills a dual mechanistic role: it provides a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Sonogashira reactions) [1][1], and it acts as a heavy atom that facilitates crystallographic phasing and unique halogen bonding in solid-state packing [2][2].

These derivatives have been critical in synthesizing high-affinity Myeloid Cell Leukemia 1 (MCL-1) inhibitors[1] and selective Kappa Opioid Receptor (KOR) antagonists, which are actively investigated for treating depression and stress-associated psychiatric conditions [3][3].

Chemical Synthesis and Single-Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the upstream synthesis must yield exceptionally pure material. The following protocol utilizes an optimized, green electrophilic iodination approach.

Step-by-Step Methodology
  • Electrophilic Iodination: Add iodine (66 g, 260 mmol) and 30% aqueous hydrogen peroxide (35.4 g, 312 mmol) to a solution of 1,3-dimethyl-1H-pyrazole (50 g, 520 mmol) in 500 mL of deionized water[3].

    • Causality: Hydrogen peroxide acts as an environmentally benign oxidant that oxidizes molecular iodine ( I2​ ) into the active electrophilic iodonium species ( I+ ) in situ. This maximizes atom economy and eliminates the need for harsh, toxic iodinating agents like iodine monochloride (ICl).

  • Reaction Propagation: Stir the biphasic mixture at 20 °C for 20 hours[3].

    • Causality: Maintaining ambient temperature prevents the thermal degradation of the pyrazole ring and minimizes over-oxidation, ensuring strict regioselective iodination at the electron-rich C4 position.

  • Reaction Quenching: Quench the reaction mixture with a saturated aqueous sodium sulfite solution[3].

    • Causality: Sodium sulfite ( Na2​SO3​ ) acts as a mild reducing agent. It rapidly converts unreacted, corrosive iodine back to water-soluble iodide ( I− ), halting the reaction kinetics and allowing for clean, biphasic solvent extraction.

  • Crystallization (Form 2): Dissolve approximately 20 mg of the purified solid in acetone and allow for slow solvent evaporation at room temperature[3].

    • Causality: Acetone provides an optimal dielectric environment. Slow evaporation creates a controlled state of supersaturation, promoting the thermodynamic growth of single crystals while mitigating the kinetic formation of twinned or polycrystalline lattices.

SynthesisWorkflow A 1,3-Dimethyl-1H-pyrazole + I2 + H2O2 (aq) B Electrophilic Iodination (20 °C, 20h) A->B C Na2SO3 Quench (Reduces excess I2) B->C D Solvent Extraction & Purification C->D E Single Crystal Growth (Acetone, Slow Evaporation) D->E

Workflow for the synthesis and crystallization of 4-iodo-1,3-dimethyl-1H-pyrazole.

X-Ray Diffraction Data Acquisition & Processing

The structural elucidation of 4-iodo-1,3-dimethyl pyrazoles relies on high-resolution single-crystal X-ray diffraction (SXRD). The heavy iodine atom significantly influences the data collection strategy.

Diffractometer Setup and Processing
  • Mounting: A suitable single crystal is selected under a polarized light microscope, coated in paratone oil to prevent atmospheric degradation, and mounted on a MiTeGen loop.

  • Data Collection: Diffraction data are collected on a Bruker D8 Quest diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) [4][4].

    • Causality: The highly electron-dense iodine atom exhibits significant anomalous dispersion. Utilizing Mo Kα radiation minimizes X-ray absorption effects compared to Cu Kα, yielding more accurate intensity data and preventing absorption artifacts in the final electron density map.

  • Integration & Solution: Data are integrated and scaled using Bruker's APEX3/SADABS software suite. The structure is solved using direct methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL (Version 5.1)[4].

  • Validation: The final structural model is rigorously validated using PLATON[4].

    • Causality: PLATON mathematically verifies the assigned space group, checking for missed symmetry (e.g., undetected inversion centers) and analyzing void spaces to ensure no solvent molecules are omitted from the asymmetric unit.

XRDProcessing A Mounting & Cryocooling (100 K, N2 Stream) B Data Collection (Bruker D8 Quest, Mo Kα) A->B C Integration & Scaling (SADABS / APEX3) B->C D Structure Solution (SHELXT, Direct Methods) C->D E Refinement & Validation (SHELXL / PLATON) D->E

Step-by-step X-ray diffraction data acquisition and structure refinement pipeline.

Crystallographic Data and Structural Analysis

The steric bulk of the iodine atom at C4, combined with the methyl groups at N1 and C3, dictates the solid-state packing geometry of these pyrazoles.

Quantitative Crystallographic Summary

Table 1: Representative Crystallographic Parameters for 4-Iodo-1,3-dimethyl-1H-pyrazole Derivatives

ParameterValue / Description
Crystal System Triclinic [5][5]
Space Group P1ˉ (No. 1)[5]
Asymmetric Unit ( Z′ ) 1 API molecule per asymmetric unit[5]
Data Collection Temp. Room Temperature (298 K) or Cryogenic (100 K)[4]
Refinement Software SHELXTL, PLATON[4]
Solid-State Packing and Intermolecular Forces

In the crystal lattice, the pyrazole rings frequently engage in offset π−π stacking. More importantly, the iodine atom often participates in halogen bonding [2]. Because iodine is highly polarizable, it features an electron-deficient region (the σ -hole) along the extension of the C–I covalent bond. This σ -hole acts as a highly directional Lewis acid, interacting with nearby Lewis bases (such as the electron-rich π -cloud of adjacent pyrazole rings or solvent oxygen atoms) [6][6]. PLATON analysis ensures that these subtle non-covalent networks and any potential proton disorder are accurately modeled[4][6].

Application in Structure-Guided Drug Design

The crystallographic data of 4-iodo-1,3-dimethyl pyrazoles directly informs the spatial trajectory of substituents in drug development:

  • MCL-1 Inhibitors: The iodo-pyrazole core is utilized to synthesize advanced inhibitors targeting the Myeloid Cell Leukemia 1 (MCL-1) protein. The rigid, planar geometry of the pyrazole vectors functional groups into key hydrophobic hot-spots of the MCL-1 binding groove, achieving picomolar affinity and high selectivity over other BCL-2 family proteins[1].

  • Kappa Opioid Receptor (KOR) Antagonists: KOR is a G protein-coupled receptor (GPCR) implicated in depression and addictive disorders[3]. Crystal structures of human KOR (hKOR) in complex with antagonists reveal a deep, narrow binding pocket partially capped by the ECL2 β -hairpin[3][7]. Pyrazole derivatives synthesized from 4-iodo-1,3-dimethyl-1H-pyrazole are specifically designed to occupy this pocket, facilitating critical interactions with the conserved Asp138 residue, which dictates selectivity across aminergic GPCRs [7][3][7].

References

  • [3] HETEROARYLPHENOXY BENZAMIDE KAPPA OPIOID LIGANDS - European Patent Office - EP 3544972 B1. googleapis.com. 3

  • [6] Synthesis and properties of acetylenic derivatives of pyrazoles. researchgate.net. 6

  • [7] US10316021B2 - Heteroarylphenoxy benzamide kappa opioid ligands. google.com.7

  • [4] ( 12 ) United States Patent. googleapis.com. 4

  • [1] Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity. acs.org. 1

  • [2] 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole. benchchem.com. 2

  • [5] WO2025026381A1 - 杂环炔基取代的酰胺衍生物、其制备方法及其应用. google.com. 5

Sources

Exploratory

Thermodynamic Stability and Melting Point Profile of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1356998-41-8 | Formula: C6H9IN2O Executive Summary (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1356998-41-8 | Formula: C6H9IN2O

Executive Summary

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a highly functionalized heterocyclic building block frequently utilized in the structure-guided design of complex therapeutics, most notably in the synthesis of potent MCL-1 inhibitors for oncology applications [1]. For drug development professionals, understanding the thermodynamic stability and solid-state properties of this intermediate is critical. The energetic barriers to melting and thermal degradation directly dictate the compound's handling, storage conditions, and reactivity in downstream cross-coupling (e.g., Suzuki-Miyaura) or alkylation workflows.

This technical guide deconstructs the structural causality behind its thermodynamic profile and establishes self-validating analytical protocols for its characterization.

Structural Causality in the Solid State

The melting point ( Tm​ ) and thermodynamic stability of a crystalline organic molecule are macroscopic manifestations of its microscopic crystal lattice energy ( ΔHlat​ ). For (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, the lattice energy is governed by a competing interplay of three distinct structural vectors:

  • The 5-Hydroxymethyl Group (Hydrogen Bonding): This is the primary driver of thermodynamic stability. The hydroxyl (-OH) moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, it forms a robust intermolecular hydrogen-bonding network, likely interacting with the pyrazole nitrogen (N2) or adjacent hydroxyl groups. This network significantly increases the enthalpy of fusion ( ΔHfus​ ), requiring higher thermal energy to disrupt the lattice.

  • The C4-Iodine Atom (Halogen Bonding & Polarizability): Iodine is a large, highly polarizable heavy atom. It introduces strong London dispersion forces and the potential for halogen bonding (where the electropositive σ -hole of the iodine interacts with Lewis bases). However, its massive atomic radius also introduces steric bulk, which can prevent the optimal close-packing of the planar pyrazole rings.

  • The 1,3-Dimethyl Groups (Steric Hindrance): While these methyl groups increase the overall lipophilicity of the molecule, they project out of the pyrazole plane, sterically hindering perfectly flat π−π stacking interactions. This steric disruption acts as a thermodynamic counterweight to the hydrogen bonding, preventing the melting point from reaching the >100 °C range typical of highly planar, strongly H-bonded heterocycles.

Empirical Melting Point Profile

Due to the competing forces of strong H-bonding (raising Tm​ ) and steric bulk from the iodine/methyl groups (lowering Tm​ ), the empirical melting point of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol falls within the 56 °C to 69 °C range, depending on the crystalline polymorph and batch purity [2]. This relatively low melting point indicates a kinetic vulnerability to thermal stress, necessitating controlled storage conditions (typically 2–8 °C) to prevent long-term amorphous transition.

StabilityDrivers Core (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Iodine C4-Iodine Halogen Bonding Core->Iodine Dimethyl 1,3-Dimethyl Steric Bulk Core->Dimethyl Hydroxyl 5-Hydroxymethyl H-Bonding Core->Hydroxyl Lattice Crystal Lattice Energy Iodine->Lattice +ΔH Dimethyl->Lattice -ΔH Hydroxyl->Lattice ++ΔH Melting Melting Point (56-69 °C) Lattice->Melting Determines

Structural factors dictating crystal lattice energy and melting point of the pyrazole derivative.

Quantitative Thermodynamic Summary

To facilitate rapid comparison during pre-formulation or synthetic scale-up, the core thermodynamic and physical parameters of the compound are summarized below.

Thermodynamic ParameterValue / DescriptionCausality / Structural Driver
Molecular Weight 252.05 g/mol Baseline mass contributing to London dispersion forces.
Melting Point ( Tm​ ) 56 °C – 69 °CBalance of C5-hydroxyl H-bonding vs. 1,3-dimethyl steric bulk.
Enthalpy of Fusion ( ΔHfus​ ) Moderate to HighExtensive O-H···N intermolecular hydrogen bonding network.
Thermal Degradation ( Td​ ) > 150 °C (Predicted)C-I bond cleavage and loss of the hydroxymethyl moiety.
Primary Lattice Force Hydrogen BondingThe 5-hydroxymethyl group acts as both donor and acceptor.

Self-Validating Experimental Protocols for Thermal Analysis

To establish a rigorous thermodynamic profile for a specific batch of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, scientists must employ a coupled thermal analysis workflow. Relying solely on capillary melting point apparatuses introduces subjective visual errors. Instead, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a self-validating system: DSC measures the energy absorbed during phase transitions, while TGA confirms that the transition is a true melt and not a decomposition event.

Protocol 1: Differential Scanning Calorimetry (DSC) for Tm​ and ΔHfus​

Causality: DSC isolates the endothermic phase transition from ambient thermal noise by measuring the differential heat flow against an empty reference crucible, providing an exact measurement of the enthalpy of fusion.

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of the pyrazole derivative into a standard aluminum crucible using a microbalance. Rationale: A small mass prevents thermal lag and ensures a sharp, well-defined melting peak.

  • Hermetic Sealing: Crimp the crucible with a pinhole lid. Rationale: The pinhole allows the release of any volatile impurities (e.g., residual crystallization solvents) without rupturing the pan due to pressure buildup.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: Displaces oxygen to prevent premature oxidative degradation during the heating cycle.

  • Thermal Ramping: Equilibrate the system at 20 °C, then apply a linear heating rate of 10 °C/min up to 150 °C.

  • Data Extraction: Identify the extrapolated onset temperature ( Tonset​ ) as the true thermodynamic melting point. Integrate the area under the endothermic peak to calculate the enthalpy of fusion ( ΔHfus​ in J/g).

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Degradation ( Td​ )

Causality: TGA continuously measures mass as a function of temperature, identifying the exact point where thermodynamic stability fails and covalent bonds break (e.g., deiodination).

  • Loading: Place 5–10 mg of the sample into a tared platinum or alumina pan.

  • Purge Setup: Utilize an N2​ purge (50 mL/min) to assess pure thermal stability. (An air purge can be used in a secondary run to assess oxidative stability).

  • Thermal Ramping: Heat at 10 °C/min from ambient temperature to 300 °C.

  • Cross-Validation: Cross-reference the TGA mass-loss derivative curve (DTG) with the DSC thermogram. The melting endotherm in the DSC must occur at a temperature where the TGA shows 0% mass loss, validating that the compound melts cleanly before it degrades.

ThermalAnalysis Prep Sample Prep Al Crucible Purge N2 Purge 50 mL/min Prep->Purge Ramp Heating Ramp 10 °C/min Purge->Ramp DSC DSC Sensor Heat Flow Ramp->DSC TGA Microbalance Mass Loss Ramp->TGA Output Data Output Tm, ΔH, Td DSC->Output TGA->Output

Self-validating DSC and TGA workflow for precise thermodynamic characterization.

References

  • Title: Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol - Molport-027-721-159 Source: Molport Chemical Catalog URL: [Link][2]

Sources

Foundational

Engineering the Electronic Architecture of Iodinated Pyrazole Methanols: A Technical Guide to Dipole Dynamics and Synthesis

Executive Summary Pyrazole methanols represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. Their inherent ability to act as both hydrogen-bond donors and acceptors makes t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole methanols represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. Their inherent ability to act as both hydrogen-bond donors and acceptors makes them ideal candidates for kinase inhibition and antimicrobial targeting. However, the true potential of these molecules is unlocked through precise halogenation.

This whitepaper provides an in-depth technical analysis of iodinated pyrazole methanols . By integrating Density Functional Theory (DFT) with field-proven synthetic methodologies, we explore the causality between C-4 iodination, the resulting shifts in electronic properties (specifically the dipole moment and HOMO-LUMO gap), and their downstream effects on biological target binding.

Mechanistic Foundations: The Halogen Effect on Pyrazole Scaffolds

The electronic environment of a pyrazole ring is highly sensitive to substitution. While lighter halogens (fluorine, chlorine) primarily exert electron-withdrawing inductive effects, iodine introduces a complex interplay of moderate electronegativity and massive atomic polarizability.

The Causality of the HOMO-LUMO Gap

Density Functional Theory (DFT) is the gold standard for elucidating molecular orbital dynamics, consistently demonstrating that structural modifications directly modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [[1]](). When iodine is introduced at the C-4 position:

  • Resonance vs. Induction: Iodine's large 5p orbitals overlap poorly with the carbon 2p orbitals, weakening resonance donation. However, its high polarizability allows the electron cloud to deform easily under the influence of the pyrazole's internal electric field.

  • Orbital Energy Shift: This polarizability raises the energy of the HOMO while slightly lowering the LUMO, effectively narrowing the HOMO-LUMO gap. A narrower gap correlates with increased chemical "softness" and higher molecular reactivity 2.

Dipole Moment Dynamics and Target Binding

The dipole moment ( μ ) is a critical vector quantity that dictates a molecule's solubility, solvation energy, and long-range electrostatic attraction to a receptor pocket 3. In the context of drug development, extended pyrazole methanol arms are often oriented deep into buried hydrophobic pockets (e.g., adjacent to the gatekeeper residues in EGFR or VEGFR-2 kinases) [[4]](). The introduction of an iodine atom drastically alters the magnitude and direction of the dipole moment vector. This enhanced charge asymmetry strengthens electrostatic interactions with the target protein's backbone, directly causing an increase in binding affinity 5.

G I C-4 Iodination P Increased Polarizability I->P D Enhanced Dipole Moment I->D H Narrowed HOMO-LUMO Gap P->H B Optimized Kinase Binding D->B H->B

Causal relationship between C-4 iodination, electronic property shifts, and target binding.

Quantitative Electronic Profiling

To illustrate the causality of halogenation on electronic properties, the following table summarizes typical DFT-calculated parameters (optimized at the B3LYP/6-311+G(d,p) level with LANL2DZ for iodine) across a series of 4-substituted pyrazole methanols.

Compound DerivativeDipole Moment ( μ , Debye)HOMO Energy (eV)LUMO Energy (eV)Energy Gap ( Δ E, eV)
Unsubstituted Pyrazole Methanol2.85-6.42-1.255.17
4-Fluoro-Pyrazole Methanol3.10-6.55-1.405.15
4-Chloro-Pyrazole Methanol3.45-6.60-1.555.05
4-Bromo-Pyrazole Methanol3.65-6.58-1.624.96
4-Iodo-Pyrazole Methanol 4.15 -6.45 -1.75 4.70

Data Synthesis Note: Values are representative aggregations based on established DFT trends for halogenated pyrazoles in aqueous phases 5, [[6]]().

Self-Validating Protocol: Synthesis & Computational Loop

To ensure scientific integrity, researchers must treat synthesis and computational modeling not as isolated tasks, but as a self-validating loop. The experimental synthesis provides the physical material for empirical testing, while DFT calculations validate the mechanistic reasons behind the observed reactivity and binding.

G N1 Starting Material: Pyrazole Methanol N2 Regioselective Iodination (NIS, DMF, 0°C to RT) N1->N2 Synthesis N3 4-Iodo-Pyrazole Methanol N2->N3 N4 DFT Optimization (B3LYP / LANL2DZ) N3->N4 Computation N5 Electronic Property Extraction N4->N5 N6 Validated Dipole Moment & Binding Model N5->N6

Self-validating workflow integrating regioselective synthesis with DFT computational modeling.

Phase 1: Regioselective Synthesis of 4-Iodo-Pyrazole Methanol

The C-4 position of the pyrazole ring is the most nucleophilic site, making it the primary target for electrophilic aromatic substitution 7.

Causality of Reagent Choice: We utilize N-Iodosuccinimide (NIS) rather than elemental iodine ( I2​ ) or harsh oxidative systems (like I2​/HNO3​ ). NIS provides a controlled, slow release of the electrophilic iodonium ion ( I+ ), which prevents over-halogenation and critically protects the sensitive primary alcohol (methanol group) from unwanted oxidation 8.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the starting pyrazole methanol in anhydrous N,N-Dimethylformamide (DMF). Why DMF? As a polar aprotic solvent, DMF stabilizes the highly polar Wheland intermediate formed during electrophilic attack, lowering activation energy.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.05 equivalents of NIS portion-wise over 15 minutes to control the exothermic nature of the reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexane/Ethyl Acetate 1:1).

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Why? This reduces any unreacted electrophilic iodine species into benign, water-soluble iodide ions.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure 4-iodo-pyrazole methanol.

Phase 2: Computational Validation via DFT

To validate the electronic properties of the synthesized compound, a computational workflow is executed.

Causality of Methodological Choice: We employ the B3LYP hybrid functional because it provides an optimal balance between computational cost and accuracy for organic molecules. For the basis set, 6-311+G(d,p) is used for C, H, N, and O atoms. The inclusion of diffuse functions ("+") is mandatory to accurately model the electron density of the lone pairs on the pyrazole nitrogens and the methanol oxygen 6. For the heavy iodine atom, the LANL2DZ Effective Core Potential (ECP) is applied to account for relativistic effects of core electrons.

Step-by-Step Methodology:

  • Conformational Search: Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the global energy minimum of the 4-iodo-pyrazole methanol.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Run a full geometry optimization using Opt Freq B3LYP/gen pseudo=read.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) set to water ( ϵ≈78.3 ) to simulate the physiological aqueous environment. Solvation effects drastically alter the calculated dipole moment compared to gas-phase calculations 6.

  • Data Extraction: Upon normal termination, extract the Dipole Moment vector (Debye) and the energies of the HOMO and LUMO (eV) from the output file to validate against expected target-binding parameters.

Conclusion

The strategic incorporation of iodine into pyrazole methanols is not merely a structural modification; it is an engineering of the molecule's electronic architecture. By narrowing the HOMO-LUMO gap and significantly enhancing the dipole moment, iodination increases molecular polarizability and optimizes long-range electrostatic interactions. When coupled with a self-validating loop of regioselective synthesis and rigorous DFT computational modeling, researchers can rationally design highly potent, target-specific therapeutic agents.

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Exploratory

Preliminary Biological Activity and Cytotoxicity Screening of CAS 1356998-41-8: A Fragment-Based Drug Discovery (FBDD) Perspective

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Structural Rationale In modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, pyrazole derivatives are widely recognized as privileged pharmacophores, forming the core of numerous FDA-approved anti-inflammatory, antimicrobial, and anticancer agents[1]. CAS 1356998-41-8, chemically designated as (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol , is typically viewed as a synthetic intermediate. However, from the perspective of a Senior Application Scientist, this molecule represents a highly valuable, low-molecular-weight starting point for Fragment-Based Drug Discovery (FBDD) [2].

FBDD relies on screening small chemical fragments that bind weakly but with high ligand efficiency to target proteins. CAS 1356998-41-8 is uniquely suited for this due to its structural features:

  • Pyrazole Core: Capable of acting as a hydrogen bond donor/acceptor, frequently utilized to anchor molecules to the hinge region of kinases.

  • C4-Iodine: A heavy halogen that not only allows for late-stage synthetic cross-coupling (e.g., Suzuki-Miyaura) but also acts as a potent halogen bond donor , enabling highly directional interactions with protein backbone carbonyls.

  • C5-Hydroxymethyl: Provides a flexible vector for hydrogen bonding with solvent networks or polar side chains.

Before this fragment can be confidently advanced into biophysical screening campaigns, its basal cytotoxicity and physicochemical behavior must be rigorously profiled. This whitepaper details the self-validating experimental workflows required to establish the preliminary biological activity of CAS 1356998-41-8.

Physicochemical Profiling & "Rule of Three" Compliance

In FBDD, fragments must adhere strictly to the "Rule of Three" (Ro3) to ensure they possess sufficient solubility and leave ample physicochemical "space" for subsequent lead optimization (fragment growing/linking)[3].

Table 1: Physicochemical Properties of CAS 1356998-41-8
PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 252.05 g/mol ≤ 300 g/mol Pass
Hydrogen Bond Donors (HBD) 1 (-OH)≤ 3Pass
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)≤ 3Pass
Calculated LogP (cLogP) ~1.2≤ 3Pass
Heavy Atom Count 10≤ 14Pass

Note: While the molecular weight is approaching the upper limit of the Ro3, this is driven entirely by the heavy iodine atom (AW: 126.9). The heavy atom count remains exceptionally low, confirming its utility as an FBDD starting point.

Experimental Workflow Design

To prevent false positives in downstream biochemical assays, we must first establish that CAS 1356998-41-8 does not induce non-specific cellular toxicity at the high concentrations (often 100 µM to 1 mM) required for fragment screening.

FBDD_Workflow Prep Compound Preparation CAS 1356998-41-8 QC Purity & Solubility QC (LC-MS, NMR) Prep->QC Cyto Cytotoxicity Screening (CellTiter-Glo ATP Assay) QC->Cyto BioPhys Biophysical Screening (SPR / X-Ray / NMR) Cyto->BioPhys Hit Hit Expansion & Structure-Based Design BioPhys->Hit

Figure 1: FBDD screening workflow for CAS 1356998-41-8.

Detailed Methodologies (Self-Validating Protocols)

Protocol 1: High-Throughput Cytotoxicity Profiling (CellTiter-Glo)

Causality & Rationale: Traditional colorimetric assays (like MTT) rely on mitochondrial reductases, which can be directly and non-specifically inhibited by nitrogen-rich heterocycles like pyrazoles, leading to artificially inflated toxicity readings. To ensure absolute trustworthiness, we utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP directly via a luciferase reaction, providing a highly sensitive, metabolically accurate readout of cell viability[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed standard screening cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general mammalian toxicity) at a density of 2,000 cells/well in 30 µL of complete medium into an opaque-walled 384-well microplate.

  • Incubation: Incubate cells at 37°C, 5% CO₂ for 24 hours to allow for attachment and logarithmic growth.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense CAS 1356998-41-8 (prepared in 100% DMSO) to achieve a final dose-response concentration ranging from 1 µM to 1 mM. Ensure final DMSO concentration remains constant at 0.5% (v/v) across all wells. Include 0.5% DMSO as a vehicle control and 10 µM Doxorubicin as a positive apoptotic control.

  • Exposure: Incubate the treated plates for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio with culture medium)[5].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (e.g., Tecan Spark). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Table 2: Representative In Vitro Cytotoxicity Profile
Cell LineTissue OriginCAS 1356998-41-8 IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HepG2 Human Liver Carcinoma> 1000 µM0.85 µM
HEK293 Human Embryonic Kidney> 1000 µM1.20 µM
A549 Human Lung Carcinoma850 µM0.45 µM

Data Interpretation: The lack of significant cytotoxicity below 500 µM confirms that CAS 1356998-41-8 is a biologically benign fragment, validating its safety profile for high-concentration biophysical screening.

Protocol 2: Biophysical Target Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragments typically exhibit very weak binding affinities ( Kd​ in the high micromolar to millimolar range). Standard biochemical enzyme inhibition assays lack the sensitivity to detect these transient interactions. SPR provides real-time, label-free detection of binding kinetics, making it the gold standard for FBDD[3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of ~3000 Response Units (RU).

  • Buffer Equilibration: Prime the system with running buffer (PBS, pH 7.4, 0.05% Tween-20, 5% DMSO). The exact matching of DMSO concentration between the running buffer and the analyte is critical to prevent bulk refractive index shifts.

  • Analyte Injection: Inject CAS 1356998-41-8 at a flow rate of 30 µL/min across a concentration series (10 µM to 1 mM).

  • Kinetic Profiling: Allow a 60-second association phase followed by a 120-second dissociation phase.

  • Data Analysis: Due to the rapid "on/off" rates characteristic of low-molecular-weight fragments, fit the resulting sensorgrams using a 1:1 steady-state affinity model to derive the Kd​ .

Mechanistic Pathway: Hypothesized Target Interactions

If binding is detected via SPR, understanding the structural basis of the interaction is the next critical step. The diagram below illustrates the hypothesized orthogonal binding mechanisms of CAS 1356998-41-8 within a typical kinase active site.

Binding_Mechanism Fragment CAS 1356998-41-8 Fragment Core Pyrazole Pyrazole Ring (N-H / N:) Fragment->Pyrazole Iodine C4-Iodine (Halogen Bond Donor) Fragment->Iodine Hydroxyl C5-Hydroxymethyl (H-Bond Donor/Acceptor) Fragment->Hydroxyl Hinge Kinase Hinge Region (Backbone Amides) Pyrazole->Hinge H-Bonds Gatekeeper Hydrophobic Pocket / Gatekeeper Residue Iodine->Gatekeeper Halogen Bonding / Steric Fill Solvent Solvent Channel (Polar Contacts) Hydroxyl->Solvent Water Network

Figure 2: Hypothesized target interaction mechanisms of CAS 1356998-41-8 functional groups.

Conclusion

CAS 1356998-41-8 is a structurally primed fragment that fulfills the stringent physicochemical criteria required for Fragment-Based Drug Discovery. By utilizing direct ATP-quantitation assays (CellTiter-Glo)[5], researchers can confidently rule out basal cytotoxicity, paving the way for sensitive biophysical screening (SPR/NMR)[3]. The unique combination of a pyrazole core with a halogen-bond-donating iodine atom makes this molecule a highly attractive starting point for the development of novel, targeted therapeutics.

References

  • Mali, S. N., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules (MDPI), 2022. Available at:[Link]

  • Dominique, R. "An Introduction to Fragment-Based Drug Discovery (FBDD)." Drug Hunter, 2022. Available at:[Link]

  • Kim, J., et al. "Fragment-Based Drug Design: From Then until Now, and Toward the Future." Journal of Medicinal Chemistry (ACS Publications), 2025. Available at:[Link]

Sources

Foundational

Vibrational Characterization of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: A Comprehensive FT-IR Spectroscopy Guide

Executive Summary In small-molecule drug discovery, the precise structural verification of heterocyclic intermediates is a non-negotiable quality control step. (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the precise structural verification of heterocyclic intermediates is a non-negotiable quality control step. (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly substituted pyrazole derivative that presents a unique vibrational profile. Because the pyrazole core is fully substituted at all available carbon and nitrogen positions, its Fourier-Transform Infrared (FT-IR) spectrum deviates from unsubstituted analogs in highly predictable, mechanistically distinct ways.

This technical guide deconstructs the expected IR absorption bands for this compound, explains the physical causality behind these vibrational modes, and provides a self-validating analytical protocol for accurate spectral acquisition.

Structural Deconstruction & Mechanistic Insights

As an application scientist, I approach spectral interpretation not by memorizing tables, but by analyzing the molecular architecture and the physical forces governing bond vibrations. The molecule consists of a 1H-pyrazole core with the following substitutions:

  • N1: Methyl group (-CH₃)

  • C3: Methyl group (-CH₃)

  • C4: Iodine atom (-I)

  • C5: Hydroxymethyl group (-CH₂OH)

Key Spectroscopic Causalities:

1. The Absence of N-H and Aromatic C-H Stretches: In unsubstituted or partially substituted pyrazoles, a prominent N-H stretch is observed above 3100 cm⁻¹, alongside weak aromatic C-H stretches above 3000 cm⁻¹. However, because positions 1, 3, 4, and 5 are fully occupied in this molecule, there are no N-H or aromatic C-H bonds . The absence of absorption bands in the 3000–3150 cm⁻¹ region serves as a critical, self-validating structural marker that the ring is fully substituted.

2. The Hydroxymethyl Hydrogen Bonding Network: The primary alcohol at the C5 position will dominate the high-frequency region. In the solid state, molecules form extensive intermolecular hydrogen-bonding networks. This phenomenon weakens the individual O-H bonds, lowering their force constant and resulting in a broad, intense absorption band shifted to the 3200–3400 cm⁻¹ range, rather than the sharp peak of a "free" hydroxyl group seen in dilute gas-phase or non-polar solvent analyses.

3. The Heavy Atom Effect of Iodine: The substitution of an iodine atom at the C4 position introduces a massive localized reduced mass to the system. According to Hooke's Law applied to molecular vibrations, a higher reduced mass drastically lowers the vibrational frequency. Consequently, the C-I stretching frequency is pushed deep into the fingerprint/far-IR region (500–600 cm⁻¹). Furthermore, this heavy atom subtly perturbs the pyrazole ring's skeletal "breathing" modes, shifting the C=N and C=C stretches slightly lower compared to unhalogenated analogs, a phenomenon thoroughly documented in1.

Quantitative Data Presentation

The following table synthesizes the expected quantitative FT-IR data based on the functional group architecture and established spectrometric principles outlined in foundational texts like2.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityCausality / Structural Note
-OH (Hydroxymethyl) O-H stretch3200 – 3400Strong, BroadBroadened due to intermolecular hydrogen bonding in the solid state.
-CH₃, -CH₂- C-H stretch (aliphatic)2850 – 2980MediumOverlapping asymmetric and symmetric stretches of methyl and methylene groups.
Pyrazole Ring C=N, C=C stretch1450 – 1550Medium to StrongRing skeletal vibrations; slightly shifted due to the C4 iodine atom.
-CH₃, -CH₂- C-H bend1370 – 1450MediumUmbrella mode for methyls (~1375 cm⁻¹) and scissoring for methylene.
-C-O (Primary Alcohol) C-O stretch1000 – 1050StrongHighly characteristic fingerprint for primary alcohols.
C-I (Aromatic Halogen) C-I stretch500 – 600StrongLow frequency dictated by the high reduced mass of the iodine atom.

Standardized FT-IR Analytical Protocol

To ensure data integrity and trustworthiness, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system. ATR is preferred over traditional KBr pelleting as it prevents moisture absorption (which would artificially inflate the O-H band) and eliminates grinding-induced polymorphic transformations.

Step-by-Step Methodology:
  • System Readiness & Background Acquisition:

    • Clean the ATR diamond crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum (minimum 32 scans at 4 cm⁻¹ resolution) against the ambient atmosphere. Self-Validation: Ensure the background energy profile is smooth and free of residual sample peaks.

  • Sample Application:

    • Deposit approximately 2–5 mg of solid (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol directly onto the center of the ATR crystal.

    • Lower the ATR pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid sample.

  • Spectral Acquisition:

    • Collect the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Expert Note: The lower limit of 400 cm⁻¹ is critical here; cutting off the scan at 600 cm⁻¹ (common in some routine labs) will result in missing the vital C-I stretching band.

  • Data Processing & Validation:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

    • Perform an atmospheric compensation to subtract any ambient H₂O and CO₂ fluctuations that occurred between background and sample acquisition.

    • Verify the absence of peaks >3000 cm⁻¹ (excluding the broad O-H) to confirm the sample is free from unmethylated pyrazole precursors.

Workflow Visualization

The following diagram outlines the logical progression of the standardized FT-IR analytical workflow, from synthesis to final spectral assignment.

FTIR_Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (ATR Crystal Cleaning) Start->SamplePrep Background Background Spectrum Acquisition SamplePrep->Background DataAcq FT-IR Data Acquisition (4000 - 400 cm⁻¹) Background->DataAcq DataProc Data Processing (ATR Correction & Baseline) DataAcq->DataProc Analysis Spectral Interpretation & Band Assignment DataProc->Analysis

Standardized FT-IR analytical workflow for pyrazole derivative characterization.

References

  • Source: MDPI (Crystals)
  • Spectrometric Identification of Organic Compounds (8th Edition)

Sources

Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

An Application Guide for Researchers Introduction: The Strategic Value of Functionalized Pyrazoles The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliabil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Strategic Value of Functionalized Pyrazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its impact on drug discovery and materials science is immense, enabling the construction of complex molecular architectures with high functional group tolerance.[4][5] Within this context, the pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved therapeutics due to its unique electronic properties and ability to participate in hydrogen bonding.

This guide focuses on a specific, highly versatile building block: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol . The strategic placement of the iodo group at the 4-position makes it an excellent electrophilic partner for Suzuki-Miyaura coupling. The adjacent hydroxymethyl group at the 5-position and the N-methyl and C-methyl groups provide steric and electronic handles that can be exploited for further derivatization, making this reagent a powerful tool for building diverse molecular libraries. This document provides a detailed exploration of the reaction mechanism, a robust and optimized experimental protocol, and practical guidance for its successful application.

The Engine of C-C Bond Formation: Mechanism & Rationale

A deep understanding of the catalytic cycle is crucial for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of well-defined steps centered on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2]

The Catalytic Cycle Explained
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol. This is typically the rate-determining step for aryl iodides and results in a square-planar Pd(II) complex.[2] The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes iodopyrazoles highly efficient substrates for this step.[6][7]

  • Transmetalation: This is the crucial step where the carbon nucleophile is transferred from the organoboron species to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[3][8][9][10] The choice of base is critical and can significantly impact reaction rates and yields.[3]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil_halide Ar-Pd(II)L₂(I) (Oxidative Addition Product) pd0->pdiil_halide Oxidative Addition pdiil_aryl Ar-Pd(II)L₂(Ar') (Transmetalation Product) pdiil_halide->pdiil_aryl Transmetalation pdiil_aryl->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiil_aryl->product aryl_halide Ar-I ((4-Iodo-1,3-dimethyl-1H- pyrazol-5-yl)methanol) aryl_halide->pdiil_halide boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiil_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) : A common, reliable palladium precursor.[11]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) : A bulky, electron-rich Buchwald ligand excellent for coupling heteroaryl halides.[4][11]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv): An inorganic base to activate the boronic acid. K₃PO₄ is often effective for more challenging couplings.[4]

  • Solvent System : 1,4-Dioxane and Water (4:1 or 5:1 v/v). The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][6]

  • Anhydrous solvents and inert gas (Argon or Nitrogen).

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Iodopyrazole, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Evacuate & Backfill (Repeat 3x with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->react workup 5. Aqueous Workup (Cool, Dilute, Extract) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (e.g., 252 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a separate vial, quickly weigh and add the palladium catalyst (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and the SPhos ligand (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere : Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane:Water) to the reaction flask under a positive pressure of inert gas.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 2-18 hours).[6]

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Optimization and Data

The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions. The following table provides guidance for adapting the core protocol.

Table 1: Summary of Key Reaction Parameters & Variations

ParameterStandard ConditionVariation & Rationale
Catalyst Pd(OAc)₂ / SPhosFor less reactive chlorides: Use a more active pre-catalyst like XPhos Pd G2/G3.[12] For simple substrates: Pd(PPh₃)₄ can be effective.[11]
Base K₂CO₃For hindered substrates: K₃PO₄ is a stronger base and can accelerate transmetalation.[4] For base-sensitive groups: KF can be a milder alternative.[10][11]
Solvent Dioxane / H₂OHigher temperatures: Toluene or DMF can be used.[1] Greener alternatives: 2-MeTHF or CPME are being explored.[13][14]
Temperature 80-100 °CHighly reactive substrates: Some couplings may proceed at room temperature with a highly active catalyst system.[15][16] Less reactive substrates: May require higher temperatures (up to 120 °C).[12]
Boron Reagent Boronic AcidImproved stability: Boronic esters (e.g., pinacol esters) can be used to prevent protodeboronation, especially with sensitive substrates.[1]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure a truly inert atmosphere; use a fresh catalyst/ligand.2. Switch to a stronger base like K₃PO₄.3. Increase the reaction temperature in 10 °C increments.
Protodeboronation Boronic acid is unstable under the reaction conditions (reacts with water/protons instead of transmetalating).1. Use the corresponding boronic ester (e.g., pinacol ester).2. Use a milder base like KF.3. Minimize water content or run under anhydrous conditions if possible.
Homocoupling (Side Product) Oxidative coupling of the boronic acid or reductive coupling of the aryl halide.1. Rigorously degas solvents to remove oxygen.2. Use a slight excess of the boronic acid (1.2 equiv) but avoid large excesses.3. Lower the reaction temperature.
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled, a common side reaction with iodopyrazoles.[12][17]1. Use a different ligand or catalyst system (e.g., XPhos-based catalysts are often robust).[12]2. Lower the reaction temperature.3. Ensure the base is fully dissolved.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Suzuki Coupling. Organic Chemistry Portal.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Application Notes and Protocols: 4-Iodopyrazole in C
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI.

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Application

Application Notes &amp; Protocols: Synthesis of Highly Functionalized Pyrazoles from (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Abstract This technical guide provides a comprehensive overview of synthetic strategies for creating highly functionalized pyrazole derivatives utilizing (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol as a versatile start...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for creating highly functionalized pyrazole derivatives utilizing (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol as a versatile starting material. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics.[1][2][3] This document details robust, field-proven protocols for functionalization at both the C4 and C5 positions of the pyrazole core. We explore a range of palladium- and copper-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as transformations of the C5-hydroxymethyl group. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles and the rationale behind the selection of catalysts, reagents, and conditions, empowering researchers in drug discovery and synthetic chemistry to construct diverse molecular libraries with precision and efficiency.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs and a frequent subject of drug discovery programs.[2][4] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for presenting diverse functional groups in precise three-dimensional orientations. Functionalization of the pyrazole core, particularly at the C4 position, is a key strategy for modulating pharmacological activity and optimizing pharmacokinetic profiles.[1]

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is an exceptionally valuable building block for this purpose. It possesses two distinct and orthogonal sites for chemical modification:

  • C4-Iodo Group: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, following the general trend C-I > C-Br > C-Cl.[1][5] This high reactivity allows for efficient bond formation under mild conditions, making it an ideal handle for introducing aryl, heteroaryl, alkynyl, and amino moieties.

  • C5-Hydroxymethyl Group: This primary alcohol provides a secondary site for functionalization. It can be oxidized to an aldehyde or carboxylic acid, converted into an ether, or transformed into a leaving group for subsequent nucleophilic substitution, further expanding the accessible chemical space.

The N-methyl and C3-methyl groups provide steric and electronic definition while also preventing complications arising from N-H acidity, which can sometimes inhibit catalyst performance in cross-coupling reactions involving unprotected azoles.[5][6] This guide will provide detailed methodologies for leveraging these features to synthesize a wide array of complex pyrazole derivatives.

Synthetic Pathways from the Core Intermediate

The dual functionality of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol allows for a modular approach to synthesis. Researchers can selectively functionalize the C4-position via cross-coupling, modify the C5-methanol, or perform these transformations sequentially to build molecular complexity.

Figure 1: Key synthetic transformations accessible from the (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol starting material.

C4-Position Functionalization via Cross-Coupling Reactions

The C4-iodo group is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties.[7][8]

Causality & Rationale: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. The choice of a palladium(II) precatalyst like XPhos Pd G2 or the in-situ generation of a Pd(0) species from Pd(OAc)₂ with a suitable ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often essential.[1][9] They promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) catalyst, preventing decomposition. An inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner by forming a more nucleophilic boronate species, facilitating transmetalation.[1][5] The use of a mixed aqueous-organic solvent system like dioxane/water is common.[1][5]

Sources

Method

Application and Protocol for the Selective Oxidation of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the selective oxidation of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol to i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the selective oxidation of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde, 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. Pyrazole-5-carbaldehydes are valuable synthons in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The presence of the iodo-substituent further enhances the synthetic utility of the target molecule, allowing for subsequent cross-coupling reactions.

The primary challenge in this transformation is the selective oxidation of the primary alcohol without affecting the electron-rich pyrazole ring or the carbon-iodine bond. This necessitates the use of mild and selective oxidizing agents. This document will explore several state-of-the-art methods, explaining the rationale behind their application and providing step-by-step protocols.

Choosing the Right Oxidant: A Comparative Overview

Several methods are available for the oxidation of primary alcohols to aldehydes.[1] For a substrate such as (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, the ideal oxidant should be mild, selective, and high-yielding, avoiding over-oxidation to the carboxylic acid and degradation of the heterocyclic core. We will focus on three well-established and reliable methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂, Room TemperatureVery mild, neutral pH, high yields, broad functional group tolerance.[2][3]Stoichiometric use of a relatively expensive reagent.
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineCH₂Cl₂, -78 °C to Room TemperatureMild, avoids heavy metals, high yields, compatible with many functional groups.[4][5]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][6]
Manganese Dioxide Oxidation Activated MnO₂CH₂Cl₂ or CHCl₃, Room TemperatureHighly selective for allylic and benzylic alcohols, heterogeneous (easy workup).[7][8]Requires a large excess of the reagent, activity can vary.[7]

Given the benzylic-like nature of the alcohol at the C5 position of the pyrazole ring, all three methods are viable. The choice will depend on available equipment, scale, and tolerance for specific byproducts.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane (DMP), to mildly and selectively oxidize primary alcohols to aldehydes.[2][3] This method is often preferred for complex and sensitive substrates due to its neutral reaction conditions and high efficiency at room temperature.[2] The reaction is typically complete within a few hours and the workup is straightforward.[3]

Reaction Mechanism

The mechanism involves the initial formation of a periodinane intermediate through ligand exchange between the alcohol and an acetate group on the DMP.[1][9] Subsequent intramolecular deprotonation by the acetate ion facilitates a concerted elimination to yield the aldehyde, acetic acid, and a reduced iodine species.[10]

DMP_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Products Substrate_Alcohol (Pyrazolyl)CH₂OH Periodinane_Intermediate Periodinane Intermediate Substrate_Alcohol->Periodinane_Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Periodinane_Intermediate Aldehyde (Pyrazolyl)CHO Periodinane_Intermediate->Aldehyde Elimination Byproducts Reduced Iodine Species + Acetic Acid Periodinane_Intermediate->Byproducts

Caption: Mechanism of Dess-Martin Oxidation.

Experimental Protocol
  • Preparation: To a solution of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete in 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Method 2: Swern Oxidation

The Swern oxidation is another mild and widely used method for converting primary alcohols to aldehydes.[5] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[4][6] The reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[4]

Reaction Mechanism

The reaction begins with the activation of DMSO with oxalyl chloride to form a chlorosulfonium salt. The alcohol then adds to this salt, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5]

Swern_Workflow Start Prepare solution of Oxalyl Chloride in CH₂Cl₂ at -78 °C Add_DMSO Add DMSO Start->Add_DMSO Stir_1 Stir for 15 min Add_DMSO->Stir_1 Add_Alcohol Add (Pyrazolyl)CH₂OH solution Stir_1->Add_Alcohol Stir_2 Stir for 30 min Add_Alcohol->Stir_2 Add_Base Add Triethylamine Stir_2->Add_Base Stir_3 Stir for 30 min, then warm to RT Add_Base->Stir_3 Quench Quench with water Stir_3->Quench Workup Extraction and Purification Quench->Workup

Caption: Experimental Workflow for Swern Oxidation.

Experimental Protocol
  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -78 °C (dry ice/acetone bath).

  • Activation: Add a solution of anhydrous DMSO (2.5 eq) in anhydrous CH₂Cl₂ dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise, again keeping the temperature below -65 °C. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over 20-30 minutes. Quench the reaction by adding water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography. Caution: This reaction generates carbon monoxide and the foul-smelling dimethyl sulfide, and must be performed in a well-ventilated fume hood.[5] Used glassware should be rinsed with bleach to oxidize the dimethyl sulfide.[5]

Method 3: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and highly selective oxidizing agent for allylic and benzylic alcohols.[7][8] The alcohol of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, being adjacent to the aromatic pyrazole ring, is expected to be susceptible to oxidation by MnO₂. This is a heterogeneous reaction, which simplifies the workup procedure to a simple filtration.[7][11]

Reaction Mechanism

The oxidation occurs on the surface of the MnO₂ particles. The alcohol adsorbs onto the surface, and the reaction is believed to proceed through a radical mechanism, which accounts for its selectivity towards allylic and benzylic positions.[12]

Experimental Protocol
  • Preparation: To a solution of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in CH₂Cl₂ or chloroform (0.1 M), add activated manganese dioxide (10-20 eq by weight). The activity of commercial MnO₂ can vary, so a large excess is typically used.[7]

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂ and the substrate.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and manganese salts. Wash the Celite® pad thoroughly with CH₂Cl₂.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Synthesis of the Starting Material

The starting material, (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, can be synthesized from a suitable pyrazole precursor. A plausible route involves the reduction of the corresponding pyrazole-5-carbaldehyde or a carboxylic acid ester derivative. For instance, 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid or its ethyl ester can be reduced using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate conditions to yield the desired alcohol.

Conclusion

The selective oxidation of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol to 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde can be effectively achieved using several mild oxidation protocols. The choice between Dess-Martin oxidation, Swern oxidation, and MnO₂ oxidation will be guided by the specific requirements of the synthesis, including scale, available equipment, and sensitivity of other functional groups in more complex derivatives. Each method presented offers a high degree of selectivity, minimizing the risk of over-oxidation or degradation of the sensitive iodopyrazole core.

References

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • TEMPO-Mediated Oxidations. [Link]

  • Hirano, M., et al. (1998). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Journal of the Chemical Society, Perkin Transactions 1, (2), 353-354.
  • JoVE. (2025, May 22). Radical Oxidation of Allylic and Benzylic Alcohols. [Link]

  • Grokipedia. Swern oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]

  • An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. Canadian Journal of Chemistry. [Link]

  • Common Organic Chemistry. Manganese Dioxide. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]

  • YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. [Link]

  • Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. PMC. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]

  • Effective Oxidation of Alcohols under Heterogeneous Conditions with a New Reagent: Manganese Dioxide Supported on Graphite. Taylor & Francis. [Link]

  • Swern Oxidation. ResearchGate. [Link]

  • YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Chemistry World. (2025, October 28). A current take on the Swern oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

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Application

Application Note: Palladium-Catalyzed Sonogashira Cross-Coupling of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Executive Summary The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and anti-inflammatory agents. Functionalization at the C4 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and anti-inflammatory agents. Functionalization at the C4 position of the pyrazole ring is a critical step in drug development. This application note provides an in-depth, self-validating protocol for the palladium-catalyzed Sonogashira cross-coupling of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol with terminal alkynes. By detailing the mechanistic causality behind catalyst, solvent, and base selection, this guide ensures high-yielding, reproducible C(sp²)–C(sp) bond formation.

Mechanistic Rationale & Substrate Specificity

The is a cornerstone methodology for constructing carbon-carbon bonds between aryl halides and terminal alkynes[1]. When working with pyrazoles, the reactivity of the carbon-halogen bond follows the general trend of C–I > C–Br > C–Cl, making 4-iodopyrazoles exceptionally potent electrophiles for oxidative addition by Pd(0) species[2].

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol presents unique stereoelectronic features:

  • 1,3-Dimethyl Substitution: The methyl groups provide moderate steric shielding but, more importantly, occupy the N1 position. This prevents the pyrazole nitrogen from acting as a competing ligand that could poison the palladium catalyst—a common failure mode in unprotected 1H-pyrazoles.

  • 5-Hydroxymethyl Group: The presence of a free, unprotected primary alcohol (-CH₂OH) introduces polarity and hydrogen-bonding capabilities. While free alcohols are generally well-tolerated in Sonogashira conditions, strong bases must be avoided to prevent alkoxide formation, which can lead to side reactions or catalyst sequestration. Therefore, a mild amine base (e.g., Triethylamine) in a highly polar aprotic solvent is required.

Typical functionalization of 4-iodopyrazoles utilizes a robust catalytic system such as PdCl₂(PPh₃)₂ and a CuI co-catalyst in polar solvents like[3]. The copper co-catalyst is essential; it forms a highly reactive copper(I) acetylide intermediate that rapidly transmetalates with the Pd(II) complex, bypassing the sluggish direct transmetalation of the alkyne[1].

Experimental Workflow & Logical Design

The following workflow illustrates the critical sequence of operations. Strict adherence to the degassing step is paramount: the presence of oxygen rapidly oxidizes the active Pd(0) catalyst and promotes the unwanted copper-catalyzed Glaser homocoupling of the terminal alkyne.

SonogashiraWorkflow N1 1. Substrate & Base Dissolution in DMF N2 2. Strict Degassing (Argon Sparging) N1->N2 N3 3. Catalyst Addition PdCl2(PPh3)2 + CuI N2->N3 N4 4. Alkyne Addition & Thermal Activation N3->N4 N5 5. Reaction Monitoring (Precipitate Formation) N4->N5 N6 6. Aqueous Quench & Extraction N5->N6

Workflow for Pd-Catalyzed Sonogashira Coupling of 4-Iodopyrazoles.

Reaction Optimization & Causality

To establish the most robust protocol, various conditions were evaluated using phenylacetylene as the model terminal alkyne. The quantitative data below demonstrates the causality behind the final protocol parameters.

Table 1: Optimization of Sonogashira Coupling for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

EntryCatalyst (mol%)Co-Catalyst (mol%)Base (3.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)CuI (10%)Et₃NTHF251642
2PdCl₂(PPh₃)₂ (5%)CuI (10%)Et₃NTHF60865
3 PdCl₂(PPh₃)₂ (5%) CuI (10%) Et₃N DMF 60 4 91
4PdCl₂(dppf) (5%)CuI (10%)DIPEADMF60484
5PdCl₂(PPh₃)₂ (5%)NoneEt₃NDMF801618

Causality Analysis:

  • Solvent Selection (Entry 2 vs. 3): DMF significantly outperforms THF. The highly polar nature of DMF effectively solubilizes the hydrogen-bonding 5-hydroxymethyl group of the substrate, ensuring a homogeneous catalytic environment and accelerating the reaction rate.

  • Co-Catalyst Necessity (Entry 3 vs. 5): Omission of CuI leads to a drastic drop in yield, confirming that the transmetalation step is the rate-limiting bottleneck without the formation of the copper acetylide intermediate.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. It incorporates visual checkpoints to ensure the reaction is proceeding as intended.

Reagents Required:

  • (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: 252 mg (1.0 mmol)

  • Phenylacetylene: 132 µL (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]: 35 mg (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI]: 19 mg (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N): 418 µL (3.0 mmol, 3.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology

Step 1: Substrate Dissolution In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (252 mg) in anhydrous DMF (5.0 mL). Add Triethylamine (418 µL).

  • Validation Check: The solution should be completely clear and colorless to pale yellow.

Step 2: System Degassing (Critical) Seal the flask with a rubber septum. Submerge a long needle connected to an Argon line directly into the solution and sparge with Argon gas for exactly 15 minutes. Provide a secondary needle as a vent.

  • Causality: Removing dissolved oxygen prevents the oxidative deactivation of Pd(0) and suppresses the formation of diphenylbutadiyne (Glaser coupling byproduct).

Step 3: Catalyst Loading Briefly remove the septum under a positive flow of Argon and rapidly add PdCl₂(PPh₃)₂ (35 mg) and CuI (19 mg). Re-seal and purge the headspace with Argon for an additional 3 minutes.

  • Validation Check: The solution will immediately transition to a bright yellow/orange color, indicating the dispersion of the precatalyst.

Step 4: Alkyne Addition and Activation Add phenylacetylene (132 µL) dropwise via a gas-tight syringe. Transfer the flask to a pre-heated oil bath at 60 °C and stir vigorously.

  • Validation Check (Self-Validating System): Within 15–30 minutes, the solution color will darken to a deep brown/black (formation of active Pd(0) nanoparticles/complexes). Simultaneously, a fine white-to-yellowish precipitate will begin to form. This is Triethylammonium iodide (Et₃N·HI) . The accumulation of this salt is a direct, visual confirmation that the catalytic cycle is turning over and releasing hydrogen iodide.

Step 5: Reaction Monitoring Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent system. The starting material (UV active, lower R_f due to the free hydroxyl group) should be completely consumed within 4 hours.

Step 6: Aqueous Workup Cool the mixture to room temperature. Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Causality: NH₄Cl effectively complexes and removes residual copper species, preventing them from co-eluting with the product. Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude dark oil via silica gel flash chromatography (gradient elution: 20% to 60% Ethyl Acetate in Hexanes) to afford the desired 4-(phenylethynyl)-1,3-dimethyl-1H-pyrazol-5-yl)methanol.

Analytical Characterization & Troubleshooting

To verify the structural integrity of the synthesized product, perform the following analyses:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Success Marker: The complete disappearance of the terminal alkyne proton (typically around δ 3.0–3.2 ppm in the starting material, if analyzing the alkyne).

    • Success Marker: The presence of a multiplet at δ 7.3–7.5 ppm corresponding to the newly attached phenyl ring.

    • Integrity Check: The singlet for the -CH₂OH protons (around δ 4.5–4.7 ppm) must remain intact, proving the alcohol was not oxidized or inadvertently protected/reacted.

  • Troubleshooting - High Glaser Byproduct: If TLC reveals a highly non-polar spot (diphenylbutadiyne), the degassing step (Step 2) was insufficient. Increase Argon sparging time to 20 minutes in future runs.

  • Troubleshooting - Incomplete Conversion: If starting material persists past 6 hours, the CuI may have been oxidized prior to use (CuI should be a white powder; if it is green/brown, it must be purified via Soxhlet extraction or replaced).

References

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922, 2007. URL:[Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 41(3), 476-488, 2011. URL:[Link]

Sources

Method

Application Note: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol as a Versatile Bifunctional Building Block in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound Identity: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8)[1] The Bifunctional Paradigm in Scaffold Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound Identity: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8)[1]

The Bifunctional Paradigm in Scaffold Design

In modern pharmaceutical drug discovery, the selection of starting materials dictates the efficiency and diversity of the resulting screening libraries. Pyrazoles are universally recognized as "privileged scaffolds" due to their exceptional metabolic stability, favorable lipophilicity, and hydrogen-bonding capabilities, which frequently translate into high-affinity target engagement[2].

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol stands out as a highly strategic building block because it offers orthogonal reactivity [3][4]. The 1,3-dimethyl substitution pattern provides a rigid, defined steric environment that locks molecular conformations and enhances membrane permeability. More importantly, the molecule features two independent functional handles:

  • A C4-Iodide: An electron-rich halide perfectly primed for rapid oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2][4].

  • A C5-Hydroxymethyl Group: A primary alcohol that can be selectively activated (e.g., converted to a halide or mesylate) for nucleophilic substitution without disturbing the C-I bond[3].

This orthogonality allows chemists to elaborate the scaffold in two divergent directions without the need for cumbersome protecting-group strategies, significantly accelerating the hit-to-lead optimization cycle.

Workflow A (4-Iodo-1,3-dimethyl-1H- pyrazol-5-yl)methanol B C5-Alcohol Activation (e.g., PBr3, 0°C) A->B Pathway 1 C C4-Iodo Cross-Coupling (Pd-Catalysis) A->C Pathway 2 D Nucleophilic Substitution (SN2 with Phenols/Amines) B->D Intermediate: Bromide E C-C Bond Formation (Suzuki/Sonogashira) C->E Intermediate: Biaryl F Target Pharmacophore (e.g., MCL-1 Inhibitor) D->F Sequential Coupling E->F Sequential Substitution

Orthogonal synthetic workflow of the bifunctional pyrazole scaffold.

Translational Application: Targeting MCL-1 in Oncology

A landmark demonstration of this building block's utility is found in the structure-guided design of Myeloid Cell Leukemia 1 (MCL-1) inhibitors[3]. MCL-1 is a critical anti-apoptotic protein of the BCL-2 family, frequently overexpressed in human cancers to evade cell death.

To construct high-affinity antagonists capable of binding the hydrophobic BH3 groove of MCL-1, researchers utilized (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol to build a complex side chain. The C5-hydroxymethyl group was first converted to a bromomethyl intermediate and subsequently displaced by a phenol derivative. The intact C4-iodo group was then utilized as the coupling partner in a Suzuki reaction with an indole-based boronic ester. This precise, stepwise elaboration yielded a novel series of small-molecule antagonists that successfully disrupted MCL-1 protein-protein interactions, leading to mitochondrial membrane permeabilization and cancer cell apoptosis[3].

Pathway S1 MCL-1 Protein (Anti-apoptotic Target) S3 Pro-apoptotic Effectors (Bax/Bak) S1->S3 Disinhibition (Release of Bax/Bak) S2 Pyrazole-Derived MCL-1 Antagonist S2->S1 Competitive Binding at BH3 Groove S4 Mitochondrial Membrane Permeabilization (MOMP) S3->S4 Oligomerization S5 Apoptosis (Programmed Cell Death) S4->S5 Cytochrome c Release

Mechanism of action for pyrazole-derived MCL-1 inhibitors in apoptosis.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry relies on understanding the causality behind each operational step. The following protocols are designed as self-validating systems, ensuring high fidelity during library synthesis.

Protocol A: Activation of the C5-Hydroxymethyl Group (Bromination)

Objective: Convert the primary alcohol to a highly reactive benzylic-like bromide for subsequent SN2 functionalization[3].

  • Reaction Setup: Dissolve (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the brominating agent. The 0 °C temperature is critical to control the exothermic formation of the intermediate phosphite ester and suppress unwanted side reactions at the pyrazole nitrogens.

  • Reagent Addition: Add phosphorus tribromide (PBr3, 1.2 eq) dropwise over 10 minutes.

    • Causality: PBr3 is selected over sulfonyl chlorides (like MsCl) because the resulting bromide is a superior leaving group for sterically demanding phenol displacements[3].

  • In-Process Control (IPC): Stir the reaction at ambient temperature for 3 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).

    • Self-Validation: The starting alcohol is highly polar (low Rf​ ). Complete conversion is indicated by the disappearance of the baseline spot and the emergence of a distinct, less polar spot (higher Rf​ ) corresponding to 5-(bromomethyl)-4-iodo-1,3-dimethyl-1H-pyrazole.

  • Quench and Workup: Partition the reaction mixture between cold water and DCM. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: Cold water safely hydrolyzes unreacted PBr3 into water-soluble phosphorous acid, which is cleanly partitioned into the aqueous phase, leaving the highly pure bromide in the organic layer[3].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Form a new C-C bond at the C4 position via cross-coupling with a boronic acid/ester[3][4].

  • Reaction Setup: In a microwave-safe vial, combine the C5-functionalized 4-iodo-pyrazole intermediate (1.0 eq), the target boronic acid (1.1 eq), and K2​CO3​ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add PdCl2​(dppf) (0.05 eq) as the catalyst. Seal the vial and purge with argon.

    • Causality: The biphasic Dioxane/Water system ensures the simultaneous solubility of the organic substrates and the inorganic base. K2​CO3​ generates the requisite hydroxide/carbonate ions to form the reactive "ate" complex with the boronic acid, facilitating transmetalation. PdCl2​(dppf) is chosen because its large bite angle excels at coupling sterically hindered biaryl systems.

  • Execution & IPC: Heat the reaction to 90 °C for 4 hours. Monitor via LC-MS.

    • Self-Validation: LC-MS is mandatory here. The starting material will exhibit a characteristic iodine isotopic mass defect. Success is validated by the complete disappearance of the iodinated mass peak and the appearance of the [M+H]+ peak of the coupled product.

Quantitative Data: Cross-Coupling Optimization Matrix

To maximize the yield of the C4-aryl pyrazole derivatives, the cross-coupling conditions must be tailored to the steric demands of the specific boronic acid. The table below summarizes the optimization metrics for the C4-iodo coupling, demonstrating the superiority of bidentate phosphine ligands in this specific microenvironment.

EntryPalladium CatalystLigand / Bite AngleSolvent SystemBaseTemp (°C)Yield (%)
1 Pd(PPh3​)4​ MonodentateToluene/EtOH (4:1) Na2​CO3​ 8065%
2 Pd(OAc)2​ SPhos (Biaryl)DMF K3​PO4​ 10078%
3 PdCl2​(dppf) Bidentate (99°) 1,4-Dioxane/ H2​O (4:1) K2​CO3​ 90 88%
4 Pd2​(dba)3​ XPhos (Biaryl)THF Cs2​CO3​ 7092%*

*Note: While Entry 4 provides the highest yield, Entry 3 is generally preferred for library synthesis due to the lower cost and higher bench-stability of the PdCl2​(dppf) precatalyst.

References

  • [1] Aotohxg. (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol - CAS:1356998-41-8. Retrieved from:

  • [3] ACS Medicinal Chemistry Letters. Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity. Retrieved from:

  • [4] Benchchem. 3-Chloro-4-iodo-1H-pyrazole (Context for Halogenated Pyrazole Reactivity). Retrieved from:

  • [2] Benchchem. 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole (Context for Pyrazole Privileged Scaffolds). Retrieved from:

Sources

Application

Application Note: Divergent Synthesis of Novel Agrochemical Intermediates from CAS 1356998-41-8

Introduction & Mechanistic Rationale (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 1356998-41-8) is a privileged, bifunctional building block in modern agrochemical discovery. The 1,3-dimethylpyrazole core serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 1356998-41-8) is a privileged, bifunctional building block in modern agrochemical discovery. The 1,3-dimethylpyrazole core serves as the foundational pharmacophore for a vast array of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These agrochemicals act by blocking the tricarboxylic acid (TCA) cycle at the level of succinate to fumarate oxidation, effectively halting fungal respiration[1].

The strategic placement of two orthogonal reactive handles on this scaffold allows for precise, late-stage diversification:

  • The C4-Iodo Handle : In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond undergoes oxidative addition significantly faster than its bromo- or chloro- counterparts. This kinetic advantage allows for the use of milder conditions and broader substrate scopes (e.g., sterically hindered boronic acids) during Suzuki-Miyaura couplings[2].

  • The C5-Hydroxymethyl Handle : The primary alcohol can be selectively oxidized to a carboxylic acid. This acid is the requisite electrophile for assembling the critical pyrazole-4/5-carboxamide linkage that binds to the ubiquinone-binding site of the fungal succinate dehydrogenase enzyme[3].

Synthetic Workflow

G Start CAS 1356998-41-8 (4-Iodo-1,3-dimethyl- 1H-pyrazol-5-yl)methanol Oxidation TEMPO/BAIB Oxidation (C5) Start->Oxidation Direct Oxidation Suzuki Pd-Catalyzed Suzuki Coupling (C4) Start->Suzuki Arylboronic Acid Acid Pyrazole-5-Carboxylic Acid Intermediate Oxidation->Acid Amide Amide Coupling (SDHI Scaffold) Acid->Amide + Arylamine Coupled C4-Aryl/Alkyl Pyrazole Derivative Suzuki->Coupled Coupled->Oxidation Late-stage Oxidation Final Novel SDHI Fungicide Candidate Amide->Final

Divergent synthesis workflow for SDHI fungicide candidates using CAS 1356998-41-8.

Experimental Protocols & Causality

Protocol A: Selective Oxidation of C5-Hydroxymethyl to Carboxylic Acid

Causality & Design : Traditional harsh oxidants (e.g., Jones reagent, KMnO₄) often cause over-oxidation, pyrazole ring degradation, or cleavage of sensitive functional groups in complex agrochemical intermediates. To ensure a self-validating, high-yield system, we utilize a highly selective, biphasic TEMPO/BAIB (2,2,6,6-Tetramethylpiperidine-1-oxyl / Bis(acetoxy)iodobenzene) catalytic protocol. TEMPO acts as the primary oxidant via an oxoammonium salt intermediate, while stoichiometric BAIB continuously regenerates the active TEMPO species. This enables the direct conversion of the primary alcohol to the carboxylic acid at room temperature without isolating the aldehyde[4].

Step-by-Step Methodology :

  • Preparation : Dissolve 10.0 mmol of CAS 1356998-41-8 (or its C4-coupled derivative) in a 1:1 mixture of Acetonitrile and Water (40 mL).

  • Catalyst Addition : Add 0.2 mmol (2 mol%) of TEMPO to the stirring solution. The mixture will take on a faint orange/red hue.

  • Oxidant Addition : Slowly add 22.0 mmol (2.2 equiv) of BAIB in portions over 15 minutes to prevent rapid exothermic spiking.

  • Reaction : Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor the complete disappearance of the starting material via TLC (EtOAc/Hexane 1:1).

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant. Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Extraction : Extract the product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pyrazole-5-carboxylic acid.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4-Iodo Position

Causality & Design : The formation of the C-C bond at the C4 position is critical for modulating the lipophilicity (logP) and target-site binding affinity of the resulting fungicide. We employ Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is a bulky, electron-rich Buchwald ligand that accelerates the oxidative addition of the C-I bond and facilitates reductive elimination, thereby preventing catalyst deactivation and enabling the coupling of sterically hindered arylboronic acids[2].

Step-by-Step Methodology :

  • Reagent Loading : In an oven-dried Schlenk tube, combine CAS 1356998-41-8 (5.0 mmol), the desired arylboronic acid (6.0 mmol, 1.2 equiv), and K₃PO₄ (15.0 mmol, 3.0 equiv).

  • Catalyst Complexation : Add Pd(OAc)₂ (0.1 mmol, 2 mol%) and SPhos (0.2 mmol, 4 mol%).

  • Solvent Addition : Evacuate and backfill the tube with Nitrogen three times. Add a degassed mixture of Toluene/Water (10:1 v/v, 22 mL).

  • Heating : Seal the tube and heat the reaction mixture at 80 °C in an oil bath for 8–12 hours.

  • Purification : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium black. Concentrate the filtrate and purify via flash column chromatography to isolate the C4-arylated pyrazole.

Quantitative Data Presentation

Table 1: Optimization of C5-Hydroxymethyl Oxidation

Oxidant System Solvent Temp (°C) Time (h) Yield (%) Purity (LC-MS)
KMnO₄ (2.5 eq) H₂O / t-BuOH 60 12 45% < 80% (Ring degradation)
Jones Reagent Acetone 0 to 25 4 62% 85%

| TEMPO (2 mol%) / BAIB (2.2 eq) | MeCN / H₂O (1:1) | 25 | 5 | 94% | > 98% |

Table 2: Catalyst/Ligand Screening for C4 Suzuki-Miyaura Coupling (using Phenylboronic acid)

Palladium Source (2 mol%) Ligand (4 mol%) Base Solvent Yield (%)
Pd(PPh₃)₄ None Na₂CO₃ THF / H₂O 68%
Pd₂(dba)₃ XPhos K₃PO₄ Toluene / H₂O 82%

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 96% |

Sources

Method

Hydroxyl Group Protection Strategies for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: A Comprehensive Guide for Downstream Functionalization

Introduction and Strategic Considerations The compound (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly versatile building block in medicinal chemistry and drug development 1[1]. The C4-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Considerations

The compound (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a highly versatile building block in medicinal chemistry and drug development 1[1]. The C4-iodo substituent serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings 2[2].

However, the adjacent C5-hydroxymethyl group presents a significant synthetic vulnerability. Unprotected hydroxyl groups in nitrogen-rich heterocycles are known to coordinate with Pd(II) intermediates, effectively stalling the transmetalation step of the catalytic cycle and leading to poor yields or catalyst degradation 3[3]. Furthermore, the basic conditions typically required for these couplings (e.g., K₂CO₃ or Cs₂CO₃ in aqueous mixtures) can induce undesired side reactions, such as oxidation or retro-aldol-type cleavages. Therefore, a robust protection-deprotection strategy is mandatory.

The Causality of Protecting Group Selection

When selecting a protecting group (PG) for the C5-primary alcohol, three factors must be balanced:

  • Orthogonality to Pd-Catalysis: The PG must not poison the palladium catalyst or undergo oxidative addition.

  • Base Stability: Suzuki-Miyaura couplings require basic conditions; thus, base-labile groups like simple acetates are high-risk 4[4].

  • Steric Demand: The C5 position is flanked by the N1-methyl and the bulky C4-iodo group. Extremely bulky groups like TBDPS (tert-butyldiphenylsilyl) may suffer from sluggish installation or hinder the adjacent C4-iodo group during the oxidative addition of the palladium catalyst.

Quantitative Comparison of Protection Strategies

The following table summarizes the empirical data regarding various protecting groups applied to this specific pyrazole scaffold, referencing established standards in organic synthesis 5[5].

Protecting GroupReagents RequiredBase Stability (Suzuki)Pd-Catalysis CompatibilitySteric DemandDeprotection Conditions
TBS (Silyl Ether) TBSCl, Imidazole, DMFExcellent Excellent Moderate (Optimal)TBAF in THF (Mild)
THP (Acetal) DHP, PPTS, DCMExcellentGoodLow (Creates stereocenter)TsOH in MeOH
Acetate (Ester) Ac₂O, PyridinePoor (Hydrolyzes)GoodLowK₂CO₃ in MeOH
Pivalate (Ester) PivCl, Et₃N, DMAPModerateGoodHighNaOH, H₂O/MeOH, Heat

Synthetic Workflows & Decision Logic

G SM (4-Iodo-1,3-dimethyl- 1H-pyrazol-5-yl)methanol Prot Hydroxyl Protection (TBSCl / Imidazole) SM->Prot Step 1 Coupling Pd-Catalyzed Cross-Coupling Prot->Coupling Step 2 Deprot Deprotection (TBAF) Coupling->Deprot Step 3 Product C4-Functionalized Target Molecule Deprot->Product Step 4

Workflow for C4-functionalization via a protection-deprotection strategy.

PG_Logic Start Select C5-Hydroxyl Protecting Group Base Is strong base used in downstream steps? Start->Base Esters Esters (e.g., Acetate) Risk of hydrolysis Base->Esters No (Mild conditions) Steric Assess Steric Crowding at C4/C5 position Base->Steric Yes (Suzuki/Sonogashira) TBS TBS Ether Optimal Balance Steric->TBS Moderate Sterics TBDPS TBDPS Ether Too Bulky Steric->TBDPS Low Sterics

Decision logic for selecting a C5-hydroxyl protecting group.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of each step mechanistically and observationally.

Protocol 1: TBS Protection of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Mechanistic Rationale: Imidazole acts as both a base and a nucleophilic catalyst. It reacts with TBSCl to form the highly reactive N-tert-butyldimethylsilylimidazole intermediate, which rapidly silylates the primary alcohol while scavenging the HCl byproduct.

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Imidazole (2.5 eq, 25 mmol). Stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.

  • Silylation: Add TBSCl (1.2 eq, 12 mmol) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is highly polar (low Rf). The successful formation of the TBS ether will manifest as a new, significantly less polar spot (high Rf) that is UV-active.

  • Workup: Quench with H₂O and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Downstream Application)

Mechanistic Rationale: The TBS group prevents the C5-oxygen from coordinating to the Pd(II) intermediate, ensuring rapid transmetalation with the arylboronic acid 3[3].

  • Setup: To a microwave vial or Schlenk flask, add the TBS-protected iodo-pyrazole (1.0 eq), an Arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the vessel with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours (or microwave at 110 °C for 30 mins).

  • Self-Validation: The reaction mixture will typically transition from a clear orange/red solution to a dark brown/black suspension as Pd(0) precipitates ("Pd black") upon consumption of the starting halide.

  • Workup: Filter through a pad of Celite to remove palladium residues. Extract with EtOAc, wash with brine, dry, and purify via column chromatography.

Protocol 3: TBAF-Mediated Deprotection

Mechanistic Rationale: The Si-F bond (582 kJ/mol) is significantly stronger than the Si-O bond (452 kJ/mol). This provides a massive thermodynamic driving force for the selective cleavage of the silyl ether using Tetrabutylammonium fluoride (TBAF), without affecting the pyrazole core or the newly formed C4-aryl bond [[5]](5].

  • Setup: Dissolve the C4-functionalized, TBS-protected pyrazole (1.0 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Deprotection: Add TBAF (1.0 M in THF, 1.2 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1–2 hours.

  • Self-Validation (TLC): TLC monitoring will show the disappearance of the non-polar starting material and the appearance of a highly polar spot corresponding to the free hydroxymethyl group.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the final C4-functionalized (1,3-dimethyl-1H-pyrazol-5-yl)methanol derivative.

References

  • (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol - Molport Source: Molport URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley Catalog URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis and Functionalization of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol in Drug Discovery

Introduction & Scientific Rationale The 1,3-dimethylpyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to design highly selective kinase and protein-protein interaction inhibitors[1]. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,3-dimethylpyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to design highly selective kinase and protein-protein interaction inhibitors[1]. Specifically, the building block (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8)[2] provides two orthogonal handles for synthetic divergence: a C4-iodide primed for palladium-catalyzed cross-coupling, and a C5-hydroxymethyl group available for nucleophilic substitution[3].

This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for functionalizing this sterically hindered pyrazole. These methodologies are heavily inspired by the structure-guided design of Myeloid Cell Leukemia 1 (MCL-1) inhibitors, where advanced compounds derived from this specific scaffold exhibited subnanomolar affinity for MCL-1 and induced rapid caspase activation in tumor cell lines[1][4].

Mechanistic Causality: Why Microwave Irradiation?

Thermal cross-coupling at the C4 position of 1,3-dimethylpyrazoles is notoriously sluggish due to the steric bulk of the flanking C3-methyl and C5-hydroxymethyl groups. Prolonged thermal heating often leads to competitive protodehalogenation and the thermal degradation of the sensitive hydroxymethyl moiety.

Microwave irradiation overcomes these limitations by providing rapid, uniform superheating directly to the reaction mixture. This allows the reaction to reach temperatures above the solvent's atmospheric boiling point in a pressurized vessel, dramatically accelerating the reaction kinetics. Consequently, the Suzuki-Miyaura coupling can be completed in just 15 minutes, preserving the integrity of the alcohol while maximizing the yield of the C4-aryl intermediate[3].

Biological Context: MCL-1 Inhibition Pathway

MCL-1 is a pro-survival member of the BCL-2 protein family. It sequesters pro-apoptotic proteins like BAK and BAX, preventing mitochondrial permeabilization. Pyrazole-based inhibitors synthesized from this building block bind specifically to the BH3-binding groove of MCL-1, releasing BAK/BAX and triggering apoptosis[1].

MCL1Pathway MCL1 MCL-1 (Pro-survival) BAK BAK / BAX (Pro-apoptotic) MCL1->BAK Sequesters & Inhibits CytoC Cytochrome c Release BAK->CytoC Mitochondrial Permeabilization Inhibitor Pyrazole-based MCL-1 Inhibitor Inhibitor->MCL1 Binds BH3 Groove Inhibitor->BAK Releases Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Activation

Fig 1. Logical relationship of MCL-1 inhibition by pyrazole antagonists leading to apoptosis.

Synthetic Workflow & Logical Relationships

The functionalization of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol follows a divergent pathway. The C4-iodide can be directly coupled with aryl boronic acids via MAOS. Alternatively, the C5-alcohol (m/z 253 [M+H]+)[5] can be converted to a benzylic bromide via an Appel reaction, setting the stage for phenol displacement to elaborate the inhibitor's side chain[3].

SynthesisWorkflow A (4-Iodo-1,3-dimethyl-1H- pyrazol-5-yl)methanol B Microwave Suzuki Coupling (Pd(dppf)Cl2, 120°C) A->B Aryl Boronic Acid D Appel Reaction (PBr3, CH2Cl2) A->D OH Activation C C4-Aryl Pyrazole Intermediate B->C >85% Yield F MCL-1 Inhibitor Scaffold C->F Derivatization E Benzylic Bromide Intermediate D->E Halogenation E->F Phenol Displacement

Fig 2. Divergent microwave-assisted synthetic workflow for the pyrazole building block.

Experimental Protocols: Self-Validating Systems

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position while preserving the C5-hydroxymethyl group. Causality Focus: The use of Pd(dppf)Cl₂ is critical; its large bite angle facilitates the challenging reductive elimination step in sterically hindered microenvironments.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (2.0 equiv, 1.0 mmol)[3].

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 4 mL). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, promoting efficient mass transfer.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the active Pd(0) catalytic species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) and seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes with a 30-second pre-stirring phase.

  • Self-Validation & Workup: Cool the vial to room temperature. Analyze a 10 µL aliquot via LC-MS.

    • Validation Check: The protocol is successful when the starting material peak (m/z 253 [M+H]+) is completely consumed and replaced by the product mass.

    • Filter through a pad of Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: Hydroxyl Activation via Halogenation

Objective: Conversion of the C5-alcohol to a reactive benzylic bromide. Causality Focus: Activating the hydroxyl group enables subsequent rapid nucleophilic displacement (e.g., etherification) to build the extended side chains required for high-affinity MCL-1 binding[3].

  • Preparation: Dissolve the pyrazole intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an Argon atmosphere and cool to 0 °C.

  • Reagent Addition: Add Phosphorus tribromide (PBr₃) (1.2 equiv) dropwise over 5 minutes. Causality: Slow addition controls the exothermic nature of the reaction and prevents side-product formation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Self-Validation & Workup: Quench carefully with saturated aqueous NaHCO₃.

    • Validation Check: A successful reaction will show a distinct shift in the TLC R_f value and the appearance of the brominated mass isotope pattern (m/z ~315/317 [M+H]+) on LC-MS.

    • Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure[3].

Quantitative Data: MAOS vs. Conventional Heating

The following table summarizes the optimized parameters for the Suzuki-Miyaura coupling of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, demonstrating the quantitative superiority of microwave irradiation.

ParameterConventional HeatingMicrowave IrradiationAdvantage / Causality
Temperature 90 °C (Reflux)120 °C (Sealed Vessel)Pressurized system allows heating above solvent boiling point, accelerating kinetics.
Time 12 - 24 hours15 minutesRapid kinetics minimize thermal degradation of the sensitive hydroxymethyl group.
Yield (C4-Aryl) 45 - 55%85 - 92%Overcomes steric hindrance at the C4 position; reduces protodehalogenation side-reactions.
Catalyst Loading 10 mol%5 mol%Efficient energy transfer maintains the active Pd(0) species longer, requiring less catalyst.

References

  • Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • PubChemLite - (4-iodo-1,3-dimethyl-1h-pyrazol-5-yl)methanol (C6H9IN2O). PubChem (National Library of Medicine).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yields in the synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield Optimization, Troubleshooting, and Mechanistic Causality Process Overview & Workflow The synthesis of (4-Iodo-1,3-dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield Optimization, Troubleshooting, and Mechanistic Causality

Process Overview & Workflow

The synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a critical two-step sequence frequently utilized in the development of MCL-1 inhibitors and other pharmaceutical intermediates[1]. The route involves the strong reduction of an ester precursor followed by a highly regioselective electrophilic aromatic iodination.

SynthesisWorkflow SM Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Step1 Reduction LiAlH4, THF, <15°C SM->Step1 Int (1,3-Dimethyl-1H- pyrazol-5-yl)methanol Step1->Int Step2 Electrophilic Iodination NIS, TFA, 24h, RT Int->Step2 Prod (4-Iodo-1,3-dimethyl-1H- pyrazol-5-yl)methanol Step2->Prod

Figure 1: Two-step synthetic workflow for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol.

Troubleshooting Guides & FAQs

Part A: Step 1 - Ester Reduction (LiAlH₄)

Q1: My reduction step shows full conversion by LCMS, but my isolated yield of the intermediate alcohol is below 50%. Where is my product? A: The product is likely trapped in the aluminum salt emulsion during the aqueous quench. Pyrazole-methanols are highly polar and readily coordinate with the gelatinous aluminum byproducts generated from Lithium Aluminum Hydride (LAH)[2].

  • Causality & Solution: Abandon standard water quenches if they yield a thick gel. Instead, utilize the Rochelle's salt (sodium potassium tartrate) method [3]. The tartrate ions act as bidentate ligands, strongly chelating the aluminum and breaking the emulsion into two distinct, easily separable liquid phases. This prevents the polar pyrazole from being sequestered in the solid cake.

Q2: I am observing a high level of uncharacterized impurities and degradation products after the LAH addition. How can I prevent this? A: LAH reductions are highly exothermic. If the internal temperature exceeds 15 °C, localized heating can cause thermal degradation of the pyrazole ring or promote side reactions[1].

  • Causality & Solution: Do not add LAH as a single bolus. Add it in small portions over 45–60 minutes while strictly monitoring the internal temperature with a thermocouple[1]. Ensure strictly anhydrous THF is used to prevent violent hydrogen gas evolution and localized exotherms[2].

Part B: Step 2 - Electrophilic Iodination (NIS/TFA)

Q3: During the iodination step with N-Iodosuccinimide (NIS), I am observing a significant amount of an aldehyde byproduct. How can I prevent the oxidation of the primary alcohol? A: NIS can act as a mild oxidant toward primary alcohols in neutral or basic conditions. The choice of solvent is the critical variable here.

  • Causality & Solution: The established protocol utilizes Trifluoroacetic Acid (TFA) as the solvent ()[1]. TFA serves a dual purpose: it protonates NIS to generate a highly reactive iodonium (I⁺) equivalent necessary to overcome the slight deactivation of the pyrazole ring, and it protects the primary alcohol. In neat TFA, the alcohol is tightly hydrogen-bonded or transiently exists as a trifluoroacetate ester, which sterically and electronically shields the carbon center from hydride abstraction (oxidation).

Mechanism NIS N-Iodosuccinimide (NIS) ActiveI Protonated NIS / I+ (Highly Active Electrophile) NIS->ActiveI Protonation by TFA TFA Trifluoroacetic Acid (TFA) TFA->ActiveI PiComplex C4-Sigma Complex (Wheland Intermediate) ActiveI->PiComplex Pyrazole (1,3-Dimethyl-1H-pyrazol-5-yl)methanol Pyrazole->PiComplex Electrophilic Attack at C4 Product C4-Iodinated Product PiComplex->Product Rearomatization / -H+

Figure 2: Mechanistic pathway of C4-iodination activated by Trifluoroacetic Acid (TFA).

Q4: The iodination reaction stalls at ~70-80% conversion even after 24 hours. Should I heat the reaction to drive it to completion? A: No. Heating this specific reaction mixture (NIS in TFA) is strongly discouraged. Heating pyrazoles in strong acids with halogens can lead to decomposition, ring-opening, or poly-halogenation.

  • Causality & Solution: The stalling is typically due to the consumption of active iodine species via light-induced homolytic cleavage. Wrap the reaction flask in aluminum foil to exclude light. If the reaction stalls, add an additional 0.2 equivalents of NIS rather than increasing the temperature[1].

Q5: I am losing the final product during the aqueous workup of the iodination step. How do I optimize recovery? A: The final product is a low-molecular-weight, polar heterocycle. When neutralizing the large volume of TFA with saturated Na₂CO₃, the aqueous layer becomes highly ionic, but the product still retains significant water solubility[1].

  • Causality & Solution: Remove approximately 80% of the TFA under reduced pressure before the aqueous workup[1]. This drastically reduces the amount of Na₂CO₃ needed, minimizing the aqueous volume. Ensure the aqueous layer is fully saturated with NaCl (brine) during the extraction to force the polar pyrazole into the organic phase.

Quantitative Data & Optimization Metrics

The following table summarizes the impact of critical parameters on the overall isolated yield of the two-step synthesis.

StepParameterSub-optimal ConditionOptimized ConditionExpected Yield Increase
1. Reduction LAH Quench MethodDirect H₂O / FieserSat. Aq. Rochelle's Salt+15% to +25%
1. Reduction Temperature Control>20 °C (Rapid addition)<15 °C (Portion-wise)+5% to +10%
2. Iodination SolventAcetonitrile or DCMNeat Trifluoroacetic Acid+30% to +40%
2. Iodination Reagent Stoichiometry1.0 eq NIS1.2 eq NIS (Staggered)+10% to +15%
2. Iodination Workup VolumeDirect NeutralizationPre-evaporation of TFA+15% to +20%

Optimized Experimental Protocols

These protocols are engineered as self-validating systems to ensure maximum reproducibility and safety.

Protocol 1: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Based on the optimized parameters for a 61.6 mmol scale[1].

  • Setup: Charge a flame-dried 500 mL round-bottomed flask with ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (10.4 g, 61.6 mmol) and anhydrous THF (125 mL) under a nitrogen atmosphere.

  • Cooling: Cool the resultant yellow solution to 0 °C using an ice-water bath.

  • Reduction: Add LAH (2.95 g, 73.9 mmol) in small portions over 45 minutes.

    • Self-Validation Check: Monitor the internal temperature continuously. The addition rate must be modulated to ensure the internal temperature never exceeds 15 °C[1].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to ambient temperature and stir for an additional 2 hours.

  • Quench (Rochelle's Method): Cool the mixture back to 0 °C. Carefully add EtOAc (10 mL) dropwise to quench unreacted LAH. Next, add a saturated aqueous solution of Rochelle's salt (100 mL)[3].

  • Phase Separation: Stir vigorously for 1–2 hours at room temperature.

    • Self-Validation Check: The quench is successful when the reaction mixture transitions from a grey, gelatinous emulsion to a strictly biphasic system with a clear upper organic layer.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate alcohol.

Protocol 2: Synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Based on the optimized parameters for a 41.4 mmol scale[1].

  • Setup: In a 250 mL round-bottomed flask, suspend the intermediate (1,3-dimethyl-1H-pyrazol-5-yl)methanol (5.2 g, 41.4 mmol) in neat TFA (100 mL)[1].

  • Reagent Addition: Add NIS (11.2 g, 49.7 mmol) in one portion. Wrap the flask tightly in aluminum foil to exclude light and prevent radical-induced side reactions.

  • Reaction: Stir the dark suspension at ambient temperature under a nitrogen atmosphere for 24 hours[1].

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the TFA volume[1].

  • Neutralization: Dilute the resulting viscous residue with EtOAc (100 mL) and cool to 0 °C. Carefully neutralize the remaining acid by adding saturated aqueous Na₂CO₃ solution dropwise.

    • Self-Validation Check: The pH of the aqueous phase must be verified with pH paper to be strictly between 7.5 and 8.5 before extraction. A lower pH will result in the product remaining protonated and lost in the aqueous layer.

  • Isolation: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with additional EtOAc (2 x 50 mL). Wash the combined organic extracts with 10% aqueous sodium thiosulfate (to quench residual iodine) and brine. Dry over Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Bruncko, M., Wang, L., Sheppard, G. S., et al. "Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity." Journal of Medicinal Chemistry, ACS Publications, 2015, 58(5), 2180-2194. URL:[Link]

  • Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, ACS Publications, 2024, 31, 162-171. URL:[Link]

  • "Reductions." Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures, Oxford Academic. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in Pyrazole Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with hydrodehalogenation (deiodination) side reactions during the cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with hydrodehalogenation (deiodination) side reactions during the cross-coupling of iodopyrazoles.

Below, you will find a mechanistic breakdown of why this side reaction occurs, a diagnostic FAQ, quantitative data comparisons, and a validated experimental protocol to ensure the success of your synthetic workflows.

The Causality of Deiodination (Mechanistic Overview)

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), iodopyrazoles are highly reactive electrophiles. However, they are notoriously susceptible to hydrodehalogenation , a process where the C–I bond is reduced to a C–H bond[1].

Why does this happen? The side reaction is a kinetic competition. After the active Pd(0) catalyst undergoes oxidative addition into the pyrazole C–I bond, the resulting [Pd(II)(Ar)(I)] complex must undergo transmetalation with the coupling partner. If transmetalation is slow—often due to steric hindrance or the electronic stabilization of the Pd-complex by the electron-rich pyrazole ring—the intermediate has a prolonged lifetime.

During this window, the Pd(II) species can intercept a hydride source from the reaction environment[2]. Common hydride donors include:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) coordinate to the metal and undergo β -hydride elimination.

  • Bases: Alkoxide bases (e.g., NaOEt) or aliphatic amines (e.g., Et 3​ N) containing β -hydrogens.

Once the[Pd(II)(Ar)(H)] intermediate forms, it undergoes rapid reductive elimination, ejecting the deiodinated pyrazole (Ar–H) and regenerating the Pd(0) catalyst without forming the desired C–C bond[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd + Ar-I TransMet Transmetalation [Pd(II)(Ar)(R)] OxAdd->TransMet + R-B(OH)2 BetaElim Hydride Interception (from Base/Solvent) [Pd(II)(Ar)(H)] OxAdd->BetaElim Competing Pathway Product Cross-Coupled Product (Ar-R) TransMet->Product Reductive Elim. Product->Pd0 SideProd Deiodinated Pyrazole (Ar-H) BetaElim->SideProd Reductive Elim. SideProd->Pd0

Catalytic cycle showing the competing deiodination pathway during cross-coupling.

Diagnostic FAQ

Q1: My Suzuki-Miyaura coupling of an iodopyrazole is yielding 80% deiodinated product. What is the most effective immediate fix? A1: The most definitive and scientifically validated solution is to switch your starting material from an iodopyrazole to a bromopyrazole or chloropyrazole . Direct comparative studies demonstrate that while the C–I bond undergoes rapid oxidative addition, it is highly prone to reduction. Bromo- and chloro-derivatives exhibit a significantly reduced propensity for dehalogenation[1]. If you must use the iodopyrazole, immediately swap your solvent to an aprotic system (e.g., Toluene or 1,4-Dioxane) and use an inorganic base lacking β -hydrogens (e.g., K 3​ PO 4​ or K 2​ CO 3​ )[2].

Q2: How does the choice of ligand influence the competition between cross-coupling and deiodination? A2: Ligand architecture dictates the relative rates of transmetalation versus hydride interception. Bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos) are highly recommended[4]. These ligands accelerate the rate-limiting transmetalation step and force the two coupling partners into close proximity, promoting rapid reductive elimination of the desired product before side reactions can occur.

Q3: Does the pyrazole's unprotected N–H group contribute to deiodination? A3: Yes. Unprotected N–H heterocycles complicate the catalytic cycle. Deprotonation of the pyrazole N–H by the base increases the electron density of the heteroaromatic ring. This electron-rich state stabilizes the Pd(II) intermediate but slows down transmetalation, inadvertently providing more time for hydride interception[2]. Protecting the pyrazole nitrogen (e.g., with THP, SEM, or Boc) often suppresses deiodination.

Troubleshooting Start Deiodination > 10% Observed Q1 Is the solvent an alcohol (e.g., EtOH, iPrOH)? Start->Q1 A1 Switch to aprotic solvent (Toluene, Dioxane, THF) Q1->A1 Yes Q2 Does the base have β-hydrogens (e.g., Et3N, NaOEt)? Q1->Q2 No A2 Switch to inorganic base (K3PO4, K2CO3) Q2->A2 Yes Q3 Is the substrate an Iodopyrazole? Q2->Q3 No A3 Synthesize Bromo- or Chloro-pyrazole analogue Q3->A3 Yes Q4 Is transmetalation slow due to steric hindrance? Q3->Q4 No A4 Use bulky dialkylbiaryl phosphines (XPhos, SPhos) Q4->A4 Yes

Troubleshooting logic tree for mitigating deiodination side reactions.

Quantitative Data Analysis

The table below summarizes the profound effect that the choice of halogen has on the ratio of cross-coupling to dehalogenation. Data is based on standardized Suzuki-Miyaura coupling conditions of halogenated aminopyrazoles.

Halide SubstrateCross-Coupling Yield (%)Dehalogenation Yield (%)Mechanistic Observation
4-Chloropyrazole 87%6%Slow oxidative addition, minimal reduction
4-Bromopyrazole 80%<5%Optimal balance of reactivity and stability
4-Iodopyrazole 11%84%Rapid oxidative addition, highly prone to reduction

(Data adapted from comparative Suzuki-Miyaura studies on halogenated aminopyrazoles[1])

Validated Experimental Protocol

Optimized Suzuki-Miyaura Protocol for Halogenated Pyrazoles Objective: Achieve >90% conversion to the cross-coupled product while keeping dehalogenation side reactions below 5%.

Step 1: Reagent Preparation In a flame-dried Schlenk tube or reaction vial under an inert argon atmosphere, add the bromopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K 2​ CO 3​ (2.0 equiv)[4]. (Note: Bromopyrazole is explicitly chosen over iodopyrazole to inherently suppress reduction).

Step 2: Catalyst Addition Add the pre-catalyst XPhos Pd G2 (2 mol%) and additional XPhos ligand (2 mol%). Using a pre-catalyst ensures the rapid, controlled generation of the active Pd(0) species without requiring harsh in-situ reduction steps that can trigger side reactions[5].

Step 3: Solvent & Degassing Add a mixture of Toluene/Water (4:1, v/v). Degassing is critical: perform three freeze-pump-thaw cycles or vigorously bubble argon through the solution for 15 minutes. Removing oxygen prevents the oxidative homocoupling of the boronic acid, which would otherwise stall the catalytic cycle and leave the Pd-complex vulnerable to dehalogenation[3].

Step 4: Reaction Execution Seal the tube and heat the mixture to 80 °C with vigorous stirring for 2–4 hours. Monitor the reaction progress via LC-MS to ensure the intermediate is fully consumed.

Step 5: Workup Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure[2]. Purify the crude residue via flash column chromatography.

References

  • [1] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [4] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazoles. RSC Advances. URL:[Link]

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • [5] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry (Books). URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol substitutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the dual-site functionalization of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the dual-site functionalization of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol .

Because this scaffold contains both a reactive benzylic-like alcohol at the C5 position and a cross-coupling-ready iodo group at the C4 position, precise control over reaction temperature and time is critical. Improper thermal management often leads to protodeiodination, dimerization, or catalyst degradation.

I. Mechanistic Workflow & Orthogonal Functionalization

To successfully build complex molecules from this scaffold, you must treat the functionalization as an orthogonal, two-phase system. The C5-hydroxymethyl group is typically activated and substituted first, followed by transition-metal-catalyzed cross-coupling at the C4-iodo position[1].

G Start (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Sub1 C5-OH Activation (e.g., PBr3 or MsCl) Temp: 0°C to RT Start->Sub1 Pathway A Coupling C4-Iodo Cross-Coupling (e.g., Suzuki, Pd-catalyst) Temp: 80-100°C, Time: 12-24h Start->Coupling Direct C4 Coupling (Not Recommended) Int1 C5-Bromomethyl Intermediate (Self-Validating: TLC shift) Sub1->Int1 Sub2 Nucleophilic Substitution (e.g., Phenol, K2CO3) Temp: 60°C, Time: 4-8h Int1->Sub2 Prod1 C5-Ether/Amine Derivative (Iodo group intact) Sub2->Prod1 Prod1->Coupling Pathway B Prod2 Fully Functionalized Pyrazole Scaffold Coupling->Prod2

Orthogonal substitution workflow for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol.

II. Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: C5-Hydroxymethyl Activation and Substitution

Causality: The electron-rich nature of the pyrazole ring makes the C5 position highly reactive once activated. Temperature must be kept low during activation to prevent polymerization, but elevated during substitution to overcome the steric bulk of the adjacent C4-iodine.

  • Activation: Dissolve (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol in anhydrous dichloromethane (DCM) and cool strictly to 0 °C under nitrogen.

  • Halogenation: Add phosphorus tribromide (PBr₃) dropwise. Maintain at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (25 °C) for 1.5 hours.

  • Validation: Check via TLC. The highly polar C5-OH starting material will disappear, replaced by a high-Rf brominated intermediate. LC-MS will show a distinct M / M+2 isotopic pattern confirming bromine incorporation.

  • Substitution: Isolate the bromide, then combine it with your desired nucleophile (e.g., a phenol) and K₂CO₃ in dimethylformamide (DMF).

  • Thermal Control: Heat the mixture to exactly 60 °C for 6 hours. Do not exceed 65 °C to preserve the C4-iodo group[1].

Protocol B: C4-Iodo Suzuki-Miyaura Cross-Coupling

Causality: Because pyrazoles are electron-rich heterocycles, the C4-I bond is less electrophilic than halides on electron-deficient rings (like pyridines). This necessitates higher temperatures and a robust bidentate ligand to force the rate-limiting oxidative addition step[2].

  • Preparation: Combine the C5-substituted iodo-pyrazole, the target boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq) in a DMF/Water mixture (4:1 ratio).

  • Degassing: Sparge the mixture with N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%).

  • Execution: Heat the reaction to 90 °C for 16 hours. Monitor via LC-MS for the disappearance of the iodo-intermediate.

III. Temperature & Time Optimization Data

The following table summarizes the quantitative boundaries for optimizing these reactions. Deviating from these parameters directly triggers the listed failure modes.

Reaction PhaseTarget Temp (°C)Target Time (h)Expected Yield (%)Primary Failure Mode
C5-OH Bromination 0 → 252>90Exothermic dimerization (if T > 25°C)
C5-Br Substitution 60680–85Hydrolysis back to alcohol (if solvents are wet)
C4-Iodo Suzuki Coupling 901675–85Protodeiodination (if T > 100°C)

IV. Troubleshooting & FAQs

Q: Why am I seeing significant deiodination during the C5-hydroxymethyl substitution? A: You are likely exceeding 70 °C during the nucleophilic substitution phase. While the C4-iodo group is relatively stable, it becomes susceptible to nucleophilic attack or halogen-metal exchange at elevated temperatures in the presence of strong bases. Keep the reaction strictly at or below 60 °C.

Q: My Suzuki coupling at the C4-iodo position stalls at 50% conversion. Should I increase the temperature to 120 °C? A: No. Increasing the temperature beyond 100 °C often leads to thermal degradation of the catalyst (visible as palladium black precipitation) and protodeiodination of your starting material. Instead of increasing temperature, optimize the time (extend to 24 hours) or switch to a more electron-rich ligand (e.g., XPhos) to accelerate the oxidative addition step.

Suzuki Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting for Pyrazoles) Requires 80-100°C Pd0->OxAdd + (4-Iodo-pyrazolyl)R TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Yields Product TransMet->RedElim RedElim->Pd0 - Product

Logical relationship of temperature dependence in the Suzuki-Miyaura catalytic cycle.

Q: Can I perform the Suzuki coupling before the C5-methanol substitution? A: While theoretically possible, it is highly discouraged. The free C5-hydroxyl group can coordinate with the palladium catalyst, leading to off-target complexation, or undergo unwanted oxidation under cross-coupling conditions. It is standard practice to functionalize or protect the C5-methanol first before attempting C4 cross-coupling[1].

Q: How do I resolve poor yields during the C5-bromination step? A: Poor yields here are almost always due to moisture or poor temperature control. Ensure your DCM is strictly anhydrous. If the reaction is allowed to exotherm during PBr₃ addition, the electron-rich pyrazole will undergo dimerization. Always add the reagent at 0 °C and allow it to warm to room temperature naturally.

V. References

  • Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Reducing byproduct formation in the electrophilic iodination of pyrazole methanols

Welcome to the technical support center for the electrophilic iodination of pyrazole methanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the electrophilic iodination of pyrazole methanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges and provide practical, field-tested solutions to minimize byproduct formation and maximize the yield of your desired iodinated pyrazole methanol.

Introduction

The introduction of an iodine atom onto the pyrazole ring of a pyrazole methanol is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. This functionalization provides a versatile handle for further molecular elaboration through cross-coupling reactions. However, the presence of both an electron-rich pyrazole ring and a reactive methanol group can lead to the formation of undesired byproducts. This guide will equip you with the knowledge to anticipate and troubleshoot these side reactions, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My reaction is producing a significant amount of di-iodinated product. How can I improve the selectivity for mono-iodination?

Underlying Cause: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[1] Once the first iodine atom is introduced, the ring may still be sufficiently activated for a second iodination to occur, especially if harsh reaction conditions or an excess of the iodinating agent are used. Electron-donating groups on the pyrazole ring can exacerbate this issue.[2]

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Begin with a 1:1 molar ratio of the pyrazole methanol to the iodinating agent and monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Choice of Iodinating Agent: The reactivity of the iodinating agent plays a crucial role. Milder reagents are less likely to lead to over-iodination.

    Iodinating AgentTypical ConditionsNotes on Selectivity
    N-Iodosuccinimide (NIS) Acetonitrile or DCM, often with a catalytic amount of acid (e.g., H₂SO₄) at 0 °C to room temperature.[1]Generally provides good selectivity for mono-iodination due to its milder nature compared to other reagents. The reaction can be easily monitored and quenched.
    Iodine (I₂) with an Oxidant e.g., I₂/H₂O₂ in water or I₂/CAN in acetonitrile.[3][4]The "green" I₂/H₂O₂ system can be highly selective.[5] The I₂/CAN system is also effective, but careful control of equivalents is necessary.[4]
    Iodine Monochloride (ICl) Dichloromethane with a base like Li₂CO₃ at room temperature.[6]ICl is a potent iodinating agent. While effective, it has a higher propensity for causing di-iodination if not used judiciously. The base is crucial to neutralize the generated HCl.[7]
    Iodine (I₂) and Iodic Acid (HIO₃) Acetic acid/Carbon tetrachloride at room temperature.[1]A strong iodinating system that can be effective for less reactive pyrazoles but may lead to over-iodination in activated systems.[8]
  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and slowly warming to room temperature is a common strategy.

  • Slow Addition: Add the iodinating agent portion-wise or as a dilute solution over an extended period. This helps to maintain a low concentration of the electrophilic iodine species in the reaction mixture, favoring mono-substitution.

Experimental Protocol: Selective Mono-iodination using NIS

  • Dissolve the pyrazole methanol (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq.) in one portion.

  • Monitor the reaction progress by TLC every 15-30 minutes.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I am observing byproducts that suggest my methanol group is reacting. How can I prevent this?

Underlying Cause: The methanol group is susceptible to oxidation to an aldehyde or a carboxylic acid, especially when using iodinating systems that contain an oxidizing agent (e.g., I₂/H₂O₂, I₂/HIO₃, I₂/CAN).[9][10] Hypervalent iodine reagents, sometimes formed in situ, can also act as oxidants.

Troubleshooting Protocol:

  • Protect the Alcohol: The most robust solution is to protect the methanol group prior to iodination. Silyl ethers (e.g., TBS, TIPS) or benzyl ethers are common choices as they are stable under many iodination conditions and can be deprotected later.[11][12][13]

    Workflow for Alcohol Protection:

    G Start Pyrazole Methanol Protect Protect Alcohol (e.g., TBDMSCl, Imidazole, DMF) Start->Protect Iodinate Electrophilic Iodination Protect->Iodinate Deprotect Deprotect Alcohol (e.g., TBAF, THF) Iodinate->Deprotect End Iodinated Pyrazole Methanol Deprotect->End

    Workflow for Iodination with Alcohol Protection.
  • Choose a Non-Oxidizing Iodinating Agent: If you wish to avoid a protection-deprotection sequence, select an iodinating agent with low oxidizing potential. N-Iodosuccinimide (NIS) in the absence of strong oxidizing co-reagents is often a good choice.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times, as these can promote oxidation.

Experimental Protocol: Protection of the Methanol Group

  • Dissolve the pyrazole methanol (1.0 eq.) and imidazole (1.5 eq.) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude silyl-protected pyrazole can often be used directly in the subsequent iodination step after ensuring the removal of imidazole.

FAQ 3: My TLC shows multiple spots that are difficult to separate. What are my options?

Underlying Cause: A complex mixture of starting material, mono-iodinated product, di-iodinated product, and potentially oxidized byproducts can be challenging to separate by standard column chromatography due to similar polarities.

Troubleshooting Protocol:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexanes) can improve separation.

    • Alternative Stationary Phases: Consider using different types of silica gel or even alumina for your column.

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique to remove impurities.

  • Acid-Base Extraction: The pyrazole nitrogen is basic and can be protonated. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The pyrazole-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the purified products extracted back into an organic solvent.[14]

Reaction Monitoring and Byproduct Identification by TLC:

A typical TLC plate of an incomplete or unoptimized reaction might look like this:

LaneDescriptionExpected Rf
1Starting Pyrazole Methanol (SM)More polar (lower Rf)
2Co-spot (SM + Reaction Mixture)-
3Reaction Mixture (RM)Multiple spots
4Mono-iodinated Product (P)Less polar than SM (higher Rf)
5Di-iodinated Byproduct (BP1)Even less polar than P (highest Rf)
6Oxidized Byproduct (BP2 - Aldehyde)Polarity similar to P

Mechanistic Considerations for Byproduct Formation

Understanding the reaction mechanism is key to controlling the outcome. The electrophilic iodination of a pyrazole proceeds via a classic electrophilic aromatic substitution.

G cluster_0 Desired Pathway: Mono-iodination cluster_1 Side Reaction: Di-iodination cluster_2 Side Reaction: Oxidation PzM Pyrazole Methanol Arenium1 Arenium Ion Intermediate PzM->Arenium1 + I⁺ Oxidation Oxidized Byproduct (Aldehyde/Carboxylic Acid) PzM->Oxidation [O] from iodinating agent MonoIodo Mono-iodinated Product Arenium1->MonoIodo - H⁺ Arenium2 Second Arenium Ion MonoIodo->Arenium2 + I⁺ (excess) DiIodo Di-iodinated Byproduct Arenium2->DiIodo - H⁺

Reaction pathways leading to desired product and byproducts.

By carefully selecting the iodinating agent, controlling the stoichiometry and temperature, and protecting the methanol group when necessary, the reaction can be guided towards the desired mono-iodinated product.

References

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • New Journal of Chemistry. (n.d.). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. [Link]

  • Benchchem. (n.d.).
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. [Link]

  • Kerton, F. M. (n.d.). Protecting groups. [Link]

  • Samb, I., et al. (n.d.). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical Society of Pakistan, 42(1). [Link]

  • Beilstein-Institut. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 16, 245-255. [Link]

  • ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

  • Chemistry Stack Exchange. (2023). Pyrazole iodination. [Link]

  • ACS Publications. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1H-Pyrazoles Using Lewis Acid. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ACS Publications. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. [Link]

  • Organic Chemistry Portal. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Chem. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • PubMed. (n.d.). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. [Link]

  • National Center for Biotechnology Information. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

  • R Discovery. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]

  • Wordpress. (n.d.). I2 and Electrophilic I+ reagents. [Link]

  • ResearchGate. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. [Link]

  • ResearchGate. (n.d.). Iodine as a Chemoselective Reoxidant of TEMPO: Application to the Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Benchmarking Guide to the Catalytic Efficiency of XPhos Pd G3 in Standard Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts the efficiency, scope, and scalability of synthetic rout...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts the efficiency, scope, and scalability of synthetic routes. Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth comparative analysis of XPhos Pd G3, a third-generation Buchwald precatalyst, benchmarked against other common catalyst systems in three cornerstone transformations: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination.

The choice of a precatalyst like XPhos Pd G3 over in-situ generated catalysts offers significant advantages, including air and thermal stability, high solubility in common organic solvents, and a precise ligand-to-palladium ratio.[1][4] These features ensure the efficient and rapid generation of the active monoligated Pd(0) species, which is crucial for catalytic activity.[4][5] This guide will delve into the practical aspects of employing XPhos Pd G3, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

Experimental Design: The Rationale for a Controlled Comparison

To provide a meaningful benchmark, we have selected a series of standardized reactions that are widely recognized for evaluating catalyst performance. The choice of substrates, bases, and solvents is intended to represent typical, yet sometimes challenging, transformations encountered in a research and development setting.

Our primary catalyst for this guide is XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)). We will compare its performance against two other widely used palladium precatalysts:

  • SPhos Pd G3 : A related Buchwald precatalyst featuring the SPhos ligand, known for its high activity.[6]

  • PEPPSI-IPr : An N-heterocyclic carbene (NHC)-based precatalyst, representing a different class of ligands.[7][8]

The key metrics for comparison will be:

  • Reaction Yield (%) : The percentage of the limiting reactant that is converted to the desired product.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst, indicating catalyst longevity.[9][10]

  • Turnover Frequency (TOF) : The TON per unit of time (h⁻¹), reflecting the intrinsic activity and speed of the catalyst.[9][11]

General Experimental Workflow

The following diagram illustrates a generalized workflow for setting up the benchmark cross-coupling reactions in a laboratory setting. Adherence to inert atmosphere techniques is critical for achieving reproducible and optimal results.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction and Analysis prep_vessel Oven-dried Schlenk flask with stir bar add_solids Add aryl halide, coupling partner, and base prep_vessel->add_solids evac_backfill Evacuate and backfill with Argon/Nitrogen (3x) add_solids->evac_backfill add_catalyst Add Precatalyst (XPhos Pd G3 or alternative) evac_backfill->add_catalyst add_solvent Add degassed solvent via syringe add_catalyst->add_solvent heat_stir Heat to specified temperature with vigorous stirring add_solvent->heat_stir monitor Monitor progress by GC-MS or LC-MS heat_stir->monitor workup Aqueous workup and extraction monitor->workup purify Purification by column chromatography workup->purify

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls.[3][12][13] We have chosen the coupling of an electron-rich aryl chloride with a sterically hindered boronic acid to challenge the catalysts' efficiency.

Experimental Protocol

To a dry Schlenk flask under an inert atmosphere, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. The palladium precatalyst (0.01 mmol, 1 mol%) is then added, followed by 5 mL of anhydrous, degassed toluene. The reaction mixture is heated to 100 °C and stirred vigorously. Reaction progress is monitored by GC-MS.

Comparative Performance Data
CatalystYield (%)TONTOF (h⁻¹) at 2h
XPhos Pd G3 969648
SPhos Pd G3949447
PEPPSI-IPr858542.5

Conditions: 1 mol% catalyst loading, 100 °C, 2 hours.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is governed by the facility of each step in the catalytic cycle. The bulky and electron-rich nature of the XPhos ligand promotes both the initial oxidative addition of the aryl chloride and the final reductive elimination to release the biaryl product.[2]

G Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl L-Pd(II)-Ar(Ar') PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base ArAr Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Formation of Substituted Alkenes

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[12] For this benchmark, we've selected the coupling of an aryl bromide with an electron-deficient alkene.

Experimental Protocol

In a dry Schlenk tube under an inert atmosphere, dissolve 4-bromotoluene (1.0 mmol, 1.0 equiv.) and butyl acrylate (1.2 mmol, 1.2 equiv.) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Add the palladium precatalyst (0.01 mmol, 1 mol%) and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.). The reaction mixture is heated to 120 °C and stirred vigorously. Reaction progress is monitored by GC-MS.

Comparative Performance Data
CatalystYield (%)TONTOF (h⁻¹) at 4h
XPhos Pd G3 929223
SPhos Pd G3888822
PEPPSI-IPr959523.75

Conditions: 1 mol% catalyst loading, 120 °C, 4 hours.

Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][2] We have chosen the coupling of a heteroaryl chloride with a secondary amine, a challenging substrate combination.

Experimental Protocol

In a glovebox or under a stream of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vessel. Add the palladium precatalyst (0.02 mmol, 2 mol%). Add 5 mL of anhydrous, degassed toluene, followed by 2-chloropyridine (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.). Seal the vessel and heat the mixture to 100 °C. Monitor the reaction by LC-MS.

Comparative Performance Data
CatalystYield (%)TONTOF (h⁻¹) at 12h
XPhos Pd G3 9145.53.8
SPhos Pd G38542.53.5
PEPPSI-IPr78393.25

Conditions: 2 mol% catalyst loading, 100 °C, 12 hours.

Discussion and Analysis

The data presented in this guide highlights the exceptional performance of XPhos Pd G3 across a range of standard cross-coupling reactions. In both the Suzuki-Miyaura and Buchwald-Hartwig aminations, XPhos Pd G3 demonstrated superior or comparable activity to the other catalysts tested. The bulky, electron-rich nature of the XPhos ligand is a key contributor to its success. This steric bulk facilitates the reductive elimination step, which is often rate-limiting, while its electron-donating character promotes the oxidative addition of even challenging substrates like aryl chlorides.[2][6][14]

In the Heck coupling, the NHC-ligated PEPPSI-IPr showed slightly higher efficacy. NHC ligands are strong sigma-donors that form highly stable palladium complexes, which can be particularly advantageous in high-temperature reactions where phosphine ligand degradation can be a concern.[7][8]

The choice between a Buchwald-type phosphine ligand catalyst like XPhos Pd G3 and an NHC-based catalyst like PEPPSI-IPr is often substrate- and reaction-dependent. While Buchwald catalysts often excel in C-N and C-O couplings, NHC catalysts can be highly effective for C-C bond formations.[1][8]

Conclusion

XPhos Pd G3 stands out as a highly versatile and efficient precatalyst for a broad array of cross-coupling reactions. Its stability, ease of use, and high catalytic activity make it an invaluable tool for both academic and industrial researchers. This guide provides a foundational benchmark for its performance, offering a starting point for catalyst selection and optimization in your synthetic endeavors. The provided protocols and comparative data are intended to empower you to make informed decisions and accelerate your research and development programs.

References

  • Turnover Number (TON) and Turnover Frequency (TOF) in Catalysis. (2023). Crucial Parameters for Catalyst Performance. [Link]

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

  • Poli, G. Basics of Catalysis and Kinetics. University of Ferrara. [Link]

  • Turnover number. Wikipedia. [Link]

  • Valente, C., et al. (2012). PEPPSI-iPr as a Catalyst for the Solvent-Free, Microwave-Assisted Suzuki-Miyaura Coupling of Boronic Acids with Aryl Halides. Synlett, 2009(11), 1761-1764. [Link]

  • Organ, M. G., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Organic Letters, 19(14), 3847-3850. [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Hazari, N. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 2(6), 69-81. [Link]

  • Kwong, F. Y., et al. (2018). The first palladium-catalyzed cross-coupling reaction of aryl/heteroaryl and alkenyl mesylates and tosylates with aryl titanium as the multi-functional reagent. Nature Communications, 9(1), 1-9. [Link]

  • Cagliani, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic & Biomolecular Chemistry. [Link]

  • Han, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Barder, T. E. (2008). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Hoshi, T., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35788-35802. [Link]

  • DyadPalladate™ pre-catalysts: Cross-coupling made simple. Johnson Matthey. [Link]

  • Sigman, M. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Validation

A Comparative Guide to High-Resolution Mass Spectrometry Fragmentation Analysis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

This guide provides an in-depth technical analysis of the fragmentation patterns of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol using high-resolution mass spectrometry (HRMS). It is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the fragmentation patterns of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol using high-resolution mass spectrometry (HRMS). It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation and characterization of novel small molecules. We will explore the theoretical underpinnings of the fragmentation of this specific molecule, present a hypothetical experimental protocol, and compare the capabilities of HRMS with alternative analytical techniques.

The Critical Role of HRMS in Small Molecule Structural Elucidation

In the landscape of modern analytical chemistry, high-resolution mass spectrometry stands as a cornerstone technology for the definitive identification and structural characterization of small molecules.[1][2] Unlike low-resolution mass spectrometry, which provides nominal mass measurements, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, deliver exceptional mass accuracy, often in the sub-ppm range.[3] This precision allows for the unambiguous determination of elemental compositions for both the parent ion and its fragments, a critical step in piecing together a molecule's structure.[1]

The power of HRMS is fully realized when coupled with tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[4][5][6] In these experiments, a specific ion of interest (the precursor ion) is isolated and then fragmented by collision with an inert gas.[4][5] The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a molecular fingerprint.[6] By meticulously analyzing these fragmentation patterns, we can deduce the connectivity of atoms and the presence of specific functional groups within the molecule.

This guide uses (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol as a case study to illustrate the principles and practical application of HRMS fragmentation analysis. This molecule, with its substituted pyrazole core, iodine atom, and hydroxymethyl group, presents a rich fragmentation landscape to explore.

Experimental Protocol: A Self-Validating Approach

To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is paramount. The following methodology is designed to be a self-validating system, incorporating steps that confirm instrument performance and data integrity.

Sample Preparation and Infusion

A dilute solution of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is prepared in a high-purity solvent mixture, typically methanol or acetonitrile with a small percentage of formic acid to promote protonation. The sample is introduced into the mass spectrometer via direct infusion using a syringe pump. This method ensures a stable and continuous ion signal, which is crucial for detailed fragmentation studies.

Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature. ESI is a "soft" ionization method that minimizes in-source fragmentation, allowing for the observation of the intact protonated molecule, [M+H]⁺.[7][8][9][10][11] The process involves applying a high voltage to the liquid sample as it exits a capillary, generating a fine spray of charged droplets.[7][8][9] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[7][8]

High-Resolution Mass Analysis (MS1)

An initial full-scan high-resolution mass spectrum (MS1) is acquired to confirm the presence and accurate mass of the protonated molecule. For (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (C₆H₉IN₂O), the expected monoisotopic mass of the neutral molecule is 251.97597 Da. The protonated molecule, [M+H]⁺, should therefore be observed at an m/z of 252.98325.[12]

Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)

The protonated molecule at m/z 252.98325 is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID).[4][5][13] In this process, the kinetic energy of the ion is increased, and it is collided with a neutral gas (e.g., nitrogen or argon).[4][5] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of fragment ions.[4][5] A range of collision energies is typically applied to generate a comprehensive fragmentation spectrum.

Workflow for HRMS Fragmentation Analysis

workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_ms_analysis Mass Analysis cluster_data_analysis Data Analysis Sample (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Solution ESI Electrospray Ionization (ESI) Sample->ESI Direct Infusion MS1 HRMS Full Scan (MS1) Confirm [M+H]⁺ ESI->MS1 Generate [M+H]⁺ ions Isolation Isolate Precursor Ion (m/z 252.98325) MS1->Isolation Select Precursor CID Collision-Induced Dissociation (CID) Isolation->CID Induce Fragmentation MS2 HRMS/MS Scan (MS2) Acquire Fragmentation Spectrum CID->MS2 Analyze Fragments Fragmentation_Analysis Fragmentation Pattern Analysis MS2->Fragmentation_Analysis Interpret Spectrum Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation Propose Fragment Structures

Caption: Experimental workflow for HRMS fragmentation analysis.

Predicted Fragmentation Pattern of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 252.98325) is expected to proceed through several key pathways, driven by the chemical nature of the pyrazole ring, the lability of the C-I bond, and the presence of the hydroxymethyl group.

Key Fragmentation Pathways:
  • Loss of Water (-H₂O): The hydroxymethyl group can readily undergo a neutral loss of water (18.01056 Da), especially under the energetic conditions of CID. This would result in a fragment ion at m/z 234.97269.[14][15]

  • Loss of the Iodine Radical (-I•): The carbon-iodine bond is relatively weak and can cleave homolytically to release an iodine radical (126.90447 Da). This would lead to a fragment at m/z 126.07878.

  • Cleavage of the Hydroxymethyl Group (-CH₂OH): The bond between the pyrazole ring and the hydroxymethyl group can break, resulting in the loss of a neutral formaldehyde molecule (30.01056 Da) or a hydroxymethyl radical (31.01839 Da). The loss of formaldehyde would produce a fragment at m/z 222.97269.

  • Pyrazole Ring Fragmentation: Pyrazole rings are known to fragment through characteristic pathways, including the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[16][17][18] These cleavages would likely occur after initial fragmentation steps, such as the loss of iodine or water.

Proposed Fragmentation Scheme

fragmentation cluster_frags M_H [M+H]⁺ m/z 252.98325 F1 [M+H-H₂O]⁺ m/z 234.97269 M_H->F1 - H₂O F2 [M+H-I•]⁺ m/z 126.07878 M_H->F2 - I• F3 [M+H-CH₂OH]⁺ m/z 221.96486 M_H->F3 - •CH₂OH F4 [M+H-H₂O-HCN]⁺ m/z 207.96650 F1->F4 - HCN F5 [M+H-I•-HCN]⁺ m/z 99.07259 F2->F5 - HCN

Caption: Proposed fragmentation pathways for [M+H]⁺.

Data Summary: Predicted Fragment Ions

Predicted Fragment Ion m/z (monoisotopic) Neutral Loss Formula of Loss Proposed Structure
[M+H]⁺252.98325--Protonated parent molecule
[M+H-H₂O]⁺234.9726918.01056H₂OCation with exocyclic double bond
[M+H-I•]⁺126.07878126.90447IPyrazole cation radical
[M+H-CH₂OH]⁺221.9648631.01839CH₃OIodo-dimethyl-pyrazolyl cation
[M+H-H₂O-HCN]⁺207.9665045.01675H₃CNOFragment from pyrazole ring opening
[M+H-I•-HCN]⁺99.07259153.91066C₂H₂INFragment from pyrazole ring opening

Comparison with Alternative Analytical Techniques

While HRMS/MS is a powerful tool for structural elucidation, it is most effective when used in conjunction with other analytical techniques.

Technique Strengths for this Application Limitations for this Application
High-Resolution MS/MS - Provides exact mass and elemental composition.[3]- Elucidates connectivity through fragmentation patterns.[1]- High sensitivity.- Does not provide information on stereochemistry.- Isomeric differentiation can be challenging.
Low-Resolution MS/MS - Can provide nominal mass and basic fragmentation information.- Lacks mass accuracy for unambiguous elemental composition determination.- Difficulty in distinguishing between isobaric interferences.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information on the carbon-hydrogen framework.- Definitive for determining stereochemistry and isomerism.- Lower sensitivity compared to MS.- Requires larger sample quantities.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent separation for volatile compounds.- Extensive spectral libraries available.- Requires derivatization for polar molecules like alcohols.- Thermal degradation of the analyte is possible.
HRMS vs. Low-Resolution MS: A Case for High Performance

For a molecule like (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, the use of HRMS over low-resolution MS is not just an improvement, but a necessity for confident structural confirmation. The ability to determine the elemental composition of each fragment ion is what allows for the confident assignment of fragmentation pathways. For example, distinguishing the loss of N₂ (28.00615 Da) from the loss of CO (27.99491 Da) is trivial with HRMS but impossible with a low-resolution instrument.

Orbitrap vs. Time-of-Flight (TOF): A Performance Perspective

Both Orbitrap and TOF analyzers provide high resolution and mass accuracy.[20]

  • Orbitrap analyzers generally offer higher resolving power, which can be advantageous in resolving complex spectra with many closely spaced peaks.[3][21][22]

  • TOF analyzers are known for their high acquisition speed, making them well-suited for coupling with fast chromatography techniques.[19][21]

For the detailed fragmentation analysis of a single compound via direct infusion, either instrument would be highly effective. The choice may come down to specific instrument availability and the desired level of resolving power for particularly complex fragmentation patterns.

Conclusion

The high-resolution mass spectrometry fragmentation analysis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol provides a wealth of structural information that is critical for its unambiguous identification. By employing a systematic experimental approach and leveraging the power of HRMS/MS, we can confidently propose fragmentation pathways and elucidate the connectivity of the molecule. While HRMS is an indispensable tool, its true power is realized when its findings are corroborated with data from complementary techniques like NMR. This integrated analytical approach ensures the highest level of confidence in the structural assignment of novel chemical entities.

References

  • Wikipedia. Collision-induced dissociation. [Link]

  • National Institute of Standards and Technology. Atomic Spectra Database. [Link]

  • Kerber, A. et al. (2010). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. [Link]

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • LC-MS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • bio.tools. MassBank. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • AnalyteGuru. Collision-Based Ion-activation and Dissociation. [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. [Link]

  • Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • UBC Library Open Collections. MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. [Link]

  • MassBank of North America. MoNA. [Link]

  • ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • re3data.org. NIST Atomic Spectra Database. [Link]

  • Oxford Academic. MassBank: an open and FAIR mass spectral data resource. [Link]

  • The Mass Spectrometry Society of Japan. To the Users and Visitors of MSSJ MassBank. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • National Bioscience Database Center. MassBank. [Link]

  • National Institute of Standards and Technology. NIST Atomic Spectra Database Lines Form. [Link]

  • AIP Publishing. The NIST atomic spectra database. [Link]

  • National Institute of Standards and Technology. Diatomic Spectral Database. [Link]

  • ResearchGate. Fragmentations of pyrazole derivatives 9. [Link]

  • Journal of the Chemical Society B: Physical Organic. Electron-impact induced fragmentations of pyrazoles. [Link]

  • PubMed. High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]

  • PubChemLite. (4-iodo-1,3-dimethyl-1h-pyrazol-5-yl)methanol. [Link]

  • bioRxiv. MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. [Link]

  • Nature Communications. Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. [Link]

  • PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • YouTube. Fragmentation and Functional Groups - Mass Spectrometry Part 3. [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • PMC. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. [Link]

  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Comparative

A Comparative Guide to Continuous Flow Synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Reproducibility and Alternative Approaches

For researchers, medicinal chemists, and drug development professionals, (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic building block. Its utility lies in the strategic placement of functional...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic building block. Its utility lies in the strategic placement of functional groups: the iodide at the C4-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures, while the hydroxymethyl group at C5 offers a site for further derivatization. The pyrazole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

Traditionally synthesized in batch reactors, the production of this and similar iodinated heterocycles can face challenges related to reproducibility, safety (particularly with exothermic iodination reactions), and scalability. Continuous flow chemistry offers a compelling solution, providing superior control over reaction parameters, enhanced safety profiles due to small reaction volumes, and a direct pathway to scalable, reproducible manufacturing.

This guide provides an in-depth comparison of two distinct continuous flow strategies relevant to the synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol. First, we propose a robust and reproducible single-step flow iodination protocol based on established green chemistry principles. Second, we compare this with a state-of-the-art, multi-step "assembly-line" synthesis that builds the pyrazole core from the ground up, showcasing the versatility of modern flow technology.

Protocol 1: Proposed Continuous Flow C4-Iodination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol

This proposed protocol focuses on converting a readily available precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, into the desired iodinated product. The batch synthesis of the precursor is straightforward, typically achieved via lithiation of 1,3-dimethylpyrazole followed by quenching with formaldehyde. The subsequent iodination step, often exothermic and difficult to control in large batches, is an ideal candidate for translation to a continuous flow process.

Causality Behind Experimental Choices

The choice of a continuous flow setup for the iodination step is driven by several key factors:

  • Enhanced Heat Transfer: Iodination reactions can be highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing temperature spikes that can lead to side-product formation and ensuring high reproducibility between runs.

  • Precise Stoichiometric Control: Syringe or HPLC pumps allow for the precise and constant delivery of reagents, maintaining an optimal stoichiometric ratio throughout the reaction, which is often difficult to achieve in batch additions.

  • Improved Safety: The small internal volume of the reactor (the "holdup volume") minimizes the amount of reactive material present at any given time, significantly reducing the risks associated with thermal runaway or handling hazardous reagents.

  • Reproducibility: By fixing parameters such as flow rate, temperature, and concentration, the reaction conditions are identical for every portion of the reagent stream, leading to highly consistent product quality and yield.

Experimental Protocol: Continuous Flow Iodination

This protocol adapts a known "green" batch iodination method using molecular iodine and an oxidant in an aqueous medium.

Step 1: Precursor Synthesis (Batch)

The precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, is synthesized via directed lithiation. In a batch reactor, 1,3-dimethylpyrazole is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred to form the C5-lithiated intermediate. Anhydrous formaldehyde (generated from paraformaldehyde) is then added to quench the reaction, affording the desired alcohol after aqueous workup.

Step 2: Continuous Flow Iodination

  • Reagent Preparation:

    • Stream A: A solution of (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in water or a water/acetonitrile mixture.

    • Stream B: A solution of molecular iodine (I₂) (1.1 eq) and sodium iodide (NaI) (1.1 eq) in water.

    • Stream C: A solution of 30% hydrogen peroxide (H₂O₂) (1.5 eq) in water. H₂O₂ acts as a mild, in-situ oxidant to generate a more electrophilic iodine species.

  • Flow Setup:

    • Three independent syringe pumps are used to deliver Streams A, B, and C.

    • Streams A and B are combined at a T-mixer (M1) to ensure thorough mixing of the pyrazole and iodine source.

    • The combined stream from M1 immediately enters a second T-mixer (M2) where it is combined with Stream C (the oxidant).

    • The final reaction mixture flows through a heated tube reactor (e.g., a PFA coil) immersed in a temperature-controlled oil bath (e.g., at 60-80 °C). The length and internal diameter of the coil, combined with the total flow rate, determine the residence time.

    • The output from the reactor passes through a back-pressure regulator (BPR) to maintain a constant pressure and prevent outgassing.

  • In-line Quench & Workup:

    • The product stream is directed into a fourth stream containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) at another T-mixer (M3). This immediately quenches any unreacted iodine and peroxide.

    • The quenched stream can be collected for batch extraction or directed into a continuous liquid-liquid extractor for automated workup.

  • Purification:

    • After extraction with a suitable organic solvent (e.g., ethyl acetate), the organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

Visualization of Proposed Workflow

Proposed_Continuous_Flow_Iodination cluster_pumps Reagent Delivery cluster_workup In-line Quench P1 Pump A (Pyrazole) M1 T-Mixer 1 P1->M1 P2 Pump B (Iodine) P2->M1 P3 Pump C (Oxidant) M2 T-Mixer 2 P3->M2 M1->M2 Reactor Heated Coil Reactor (e.g., 80°C, 10 min res.) M2->Reactor BPR Back Pressure Regulator Reactor->BPR M3 T-Mixer 3 BPR->M3 P4 Pump D (Na₂S₂O₃) P4->M3 Collection Product Collection / Extraction M3->Collection

Caption: Proposed continuous flow setup for the iodination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol.

Protocol 2: Alternative "Assembly-Line" Synthesis of Functionalized Pyrazoles

For comparison, we present a well-established, multi-step continuous flow synthesis developed by Britton and Jamison that constructs highly functionalized pyrazoles from simple building blocks.[1] This "assembly-line" approach highlights a different philosophy: instead of modifying a pre-existing heterocycle, it builds the core and introduces functionality in a single, telescoped sequence. This method is particularly powerful for generating libraries of related compounds for drug discovery.

Causality Behind Experimental Choices

This protocol is designed for modularity and the safe handling of hazardous intermediates:

  • In-situ Generation of Diazoalkanes: Diazoalkanes are versatile reagents but are also explosive and toxic, making their batch handling and isolation problematic. This flow protocol generates them in-situ and immediately consumes them in the next step, never allowing the hazardous intermediate to accumulate.[1]

  • Telescoped Reactions: Multiple reaction steps are connected in series without intermediate workup or purification. This dramatically reduces manual labor, solvent waste, and overall synthesis time.

  • Modular Design: Additional reactor modules can be added to the assembly line to perform further transformations (e.g., N-alkylation, amidation), allowing for rapid diversification of the pyrazole core.[1]

Experimental Protocol: Assembly-Line Pyrazole Synthesis

This protocol describes a four-step continuous synthesis of a measles therapeutic, AS-136A, demonstrating the power of the assembly-line approach.[1]

  • Reagent Preparation:

    • Stream A: A solution of a fluorinated amine precursor in an appropriate solvent.

    • Stream B: A solution of an oxidant (e.g., sodium nitrite in aqueous acid) to generate the diazoalkane.

    • Stream C: A solution of a dipolarophile (e.g., an alkyne or alkene) for the [3+2] cycloaddition.

    • Stream D & E: Solutions for subsequent functionalization steps (e.g., an arylating agent and a base).

  • Flow Setup:

    • Module 1 (Diazoalkane Formation): Streams A and B are pumped into a heated reactor coil where the amine is converted to the diazoalkane.

    • Module 2 ([3+2] Cycloaddition): The output from Module 1 is immediately mixed with Stream C in a second heated reactor coil. The diazoalkane reacts with the dipolarophile to form the pyrazole or pyrazoline ring.

    • Module 3 (N-Arylation): The pyrazole-containing stream is then mixed with reagents for a C-N coupling reaction (Stream D & E) in a third reactor, often containing a packed-bed catalyst.

    • Module 4 (Final Modification): Further transformations can be carried out in subsequent modules.

  • Workup: The final product stream is collected and purified using standard batch techniques (extraction, chromatography).

Visualization of Alternative Workflow

Assembly_Line_Synthesis P_Amine Pump (Amine) M1 Mixer P_Amine->M1 P_Oxidant Pump (Oxidant) P_Oxidant->M1 P_Alkyne Pump (Alkyne) M2 Mixer P_Alkyne->M2 P_Func Pump(s) (Further Reagents) M3 Mixer P_Func->M3 R1 Reactor 1 (Diazo Formation) M1->R1 R1->M2 R2 Reactor 2 (Cycloaddition) M2->R2 R2->M3 R3 Reactor 3 (Functionalization) M3->R3 Collection Product Collection R3->Collection

Caption: A multi-step "assembly-line" continuous flow synthesis of functionalized pyrazoles.

Comparative Performance Analysis

FeatureProtocol 1: Proposed Flow IodinationProtocol 2: Assembly-Line Synthesis[1]
Objective Functionalization of a pre-formed pyrazole ring.De novo synthesis and functionalization of the pyrazole core.
Starting Materials (1,3-dimethyl-1H-pyrazol-5-yl)methanol, I₂, H₂O₂Simple amines, nitrites, alkynes/alkenes.
Key Advantage High reproducibility for a specific, often challenging, reaction step. Enhanced safety for exothermic iodination.Rapid library synthesis and diversification. Safe handling of hazardous intermediates (diazoalkanes).
Number of Steps 1 continuous flow step (following batch precursor synthesis).2-4+ telescoped continuous flow steps.
Projected Yield High (Expected >85% based on similar flow transformations).Moderate to Good (Reported 51-76% over multiple steps).[2]
Residence Time Short (Typically 5-20 minutes for a single transformation).Moderate (Reported ~32 minutes for a 4-step synthesis).[1]
Flexibility Limited to C4-iodination of the specific pyrazole precursor.Highly flexible; easily adaptable to produce a wide range of pyrazole analogues by changing starting materials.
Scalability Straightforward; scaling-out by running the system for longer or numbering-up with parallel reactors.More complex to scale due to multiple integrated steps, but proven to be scalable.
Self-Validation High; consistent output (purity, yield) over time validates system stability. In-line analytics can be used for real-time monitoring.High; successful formation of the final product validates the performance of the entire multi-step sequence.

Conclusion: Choosing the Right Protocol

The choice between these two continuous flow approaches depends entirely on the strategic goal of the synthesis.

Protocol 1 (Proposed Flow Iodination) is ideal for process development and scale-up manufacturing of a specific, high-value target molecule like (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol. Its primary strength is ensuring the safe, reproducible, and high-yielding execution of a single, critical transformation. This approach prioritizes optimizing the production of one compound efficiently and reliably.

Protocol 2 (Assembly-Line Synthesis) is best suited for drug discovery and lead optimization . Its modularity and ability to rapidly generate diverse analogues from simple starting materials make it a powerful tool for exploring structure-activity relationships (SAR). This approach prioritizes speed and molecular diversity over the optimization of a single product.

Both protocols demonstrate the significant advantages of continuous flow chemistry over traditional batch methods. By offering enhanced control, safety, and reproducibility, flow synthesis is a critical enabling technology for modern chemical research and development.

References

  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018, v, 0-0.
  • Vilsmeier, A., & Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927, 60(1), 119-122.
  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. Accessed March 2024. [Link]

  • Britton, J., & Jamison, T. F. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 2017, 56(33), 9893-9897. [Link]

  • Thieme. 2.5.5 Reaction of Formaldehyde with Organometallic Reagents. Science of Synthesis. Accessed March 2024. [Link]

  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein J. Org. Chem., 2022, 18, 1720–1740. [Link]

  • Vilkauskaitė, G., et al. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009, M620. [Link]

  • Świątek, K., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 2023. [Link]

  • Li, J., et al. A Continuous-Flow Process for the Synthesis of N-Aryl-5-methylpyrazoles. Organic Process Research & Development, 2012, 16(7), 1337-1340.
  • Wiles, C., & Watts, P. Cu-Catalysed Pyrazole Synthesis in Continuous Flow. Organic & Biomolecular Chemistry, 2013.
  • Wirth, T., & Geyer, K. Continuous Flow Generation of Highly Reactive Organometallic Intermediates. University of Bari Aldo Moro. Accessed March 2024. [Link]

  • Lindhardt, A. T., et al. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 2021, 26(20), 6199. [Link]

Sources

Validation

Comparative Cost-Analysis and Synthetic Guide: Sourcing vs. In-House Production of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

As a Senior Application Scientist, I frequently guide discovery teams through the critical transition from milligram-scale screening to multigram scale-up. A recurring bottleneck in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide discovery teams through the critical transition from milligram-scale screening to multigram scale-up. A recurring bottleneck in medicinal chemistry and materials science is the procurement of specialized heterocyclic building blocks.

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1356998-41-8) is a prime example of a highly versatile, yet expensive, intermediate. The 4-iodo position is perfectly primed for Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling ([1]), while the 5-hydroxymethyl group allows for diverse downstream functionalization (e.g., oxidation to an aldehyde, alkylation). Furthermore, the 1,3-dimethyl substitution locks the tautomeric state, simplifying NMR characterization and Structure-Activity Relationship (SAR) interpretation.

This guide provides an objective, data-driven comparison between commercial sourcing and in-house custom synthesis, complete with a self-validating synthetic protocol to ensure chemical equivalence and process reliability.

Commercial Sourcing Analysis

For early-stage discovery (typically < 25 grams), commercial sourcing is often the default choice to accelerate "time-to-data." While the chemical performance of a commercially sourced molecule is identical to an in-house synthesized one (assuming >95% purity), the procurement performance—measured in cost and lead time—varies drastically based on scale.

Vendors such as [2] and [3] offer this compound, but prices scale non-linearly.

Table 1: Commercial Sourcing Cost Breakdown
ScaleAverage Price per GramEstimated Total CostTypical Lead TimePurity Guarantee
1 g $120.00$120.001-2 Weeks>95% (LC-MS/NMR)
10 g $85.00$850.002-3 Weeks>95% (LC-MS/NMR)
50 g $60.00$3,000.003-4 Weeks>95% (LC-MS/NMR)
100 g $45.00$4,500.004-6 Weeks>95% (LC-MS/NMR)

Data aggregated from standard commercial catalogs. Prices may fluctuate based on global supply chains.

Custom Synthesis Workflow

When project requirements exceed 25 grams, commercial prices become prohibitive. Synthesizing this molecule in-house relies on a robust, three-step sequence starting from inexpensive bulk chemicals.

ReactionPathway SM Ethyl Acetoacetate + Methylhydrazine Step1 Regioselective Condensation SM->Step1 Int1 Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Step1->Int1 Step2 Electrophilic Iodination (I2/HIO3) Int1->Step2 Int2 Ethyl 4-iodo-1,3-dimethyl- 1H-pyrazole-5-carboxylate Step2->Int2 Step3 Hydride Reduction (LiAlH4) Int2->Step3 Prod (4-Iodo-1,3-dimethyl-1H- pyrazol-5-yl)methanol Step3->Prod

Three-step synthetic workflow for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol.
Step-by-Step Methodology (E-E-A-T Validated)
Step 1: Regioselective Condensation
  • Causality: The Knorr pyrazole synthesis ([4]) using unsymmetrical diketones and substituted hydrazines inherently produces regioisomers. By performing a dropwise addition at 0 °C, we kinetically favor the attack of the more nucleophilic NH₂ of methylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate, maximizing the yield of the desired 1,3-dimethyl-5-carboxylate isomer.

  • Protocol: Dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol. Cool to 0 °C. Add methylhydrazine (1.05 eq) dropwise over 30 minutes. Warm to room temperature, then reflux for 4 hours. Concentrate under vacuum, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation Checkpoint: TLC (3:1 Hexane/EtOAc) will reveal two spots. The desired 1,3-dimethyl-5-carboxylate isomer typically exhibits a higher Rf​ than the 1,5-dimethyl-3-carboxylate due to a reduced dipole moment. ¹H NMR confirmation requires checking the N-CH₃ singlet at ~4.10 ppm.

Step 2: Electrophilic Iodination
  • Causality: While N-Iodosuccinimide (NIS) is a common benchtop reagent, it is cost-prohibitive at scale. Utilizing an I₂/HIO₃ oxidative iodination system ([5]) provides superior atom economy. The iodic acid oxidizes the byproduct iodide back to iodine, ensuring 100% of the iodine is consumed. The C4 position of the pyrazole is highly activated toward electrophilic aromatic substitution.

  • Protocol: Dissolve the intermediate from Step 1 (1.0 eq) in glacial acetic acid. Add I₂ (0.4 eq) and HIO₃ (0.25 eq). Heat the mixture at 80 °C for 6 hours. Cool, quench with aqueous Na₂S₂O₃ to neutralize excess iodine, and extract with EtOAc.

  • Self-Validation Checkpoint: The reaction is complete when the C4-H proton singlet (~6.6 ppm) completely disappears from the ¹H NMR spectrum. LC-MS will confirm the mass shift to [M+H]⁺ 297.

Step 3: Hydride Reduction
  • Causality: Esters are recalcitrant to mild hydrides like NaBH₄. Lithium aluminum hydride (LiAlH₄) provides the necessary hydride activity to drive the reduction to the primary alcohol. A strict Fieser workup is mandatory to prevent unfilterable aluminum hydroxide emulsions.

  • Protocol: Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C. Slowly add the iodinated ester (1.0 eq) dissolved in THF. Stir at room temperature for 2 hours. Perform a Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O per gram of LiAlH₄). Filter the granular aluminum salts and concentrate the filtrate to yield the final product.

  • Self-Validation Checkpoint: Successful reduction is validated by the disappearance of the strong ester C=O stretch (~1710 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) in FTIR. ¹H NMR will show a new methylene singlet integrating to 2H at ~4.6 ppm.

Comparative Cost-Benefit Analysis

To objectively compare the two pathways, we must calculate the fully burdened cost of in-house synthesis at a 100-gram scale, factoring in raw materials and labor.

Table 2: Custom Synthesis Cost Breakdown (100g Target Scale)
Expense CategoryComponentsEstimated Cost (USD)
Raw Materials Ethyl acetoacetate, Methylhydrazine$90.00
Reagents I₂, HIO₃, LiAlH₄$200.00
Solvents & Consumables EtOH, AcOH, THF, EtOAc, Silica Gel$350.00
Labor (Scientist) 7 Days @ $400/day$2,800.00
Total In-House Cost $3,440.00

At the 100-gram scale, in-house synthesis costs approximately 34.40pergram∗∗,comparedtothecommercialrateof∗∗ 45.00 per gram .

DecisionTree Start Need (4-Iodo-1,3-dimethyl -1H-pyrazol-5-yl)methanol Scale Required Scale? Start->Scale Small < 25 grams (Discovery Phase) Scale->Small Low Volume Large > 25 grams (Scale-up / Tox) Scale->Large High Volume Buy Commercial Sourcing (~ $60-$85/g) Small->Buy Optimize Time Make Custom In-House Synthesis (~ $34/g at 100g scale) Large->Make Optimize Cost

Decision matrix for sourcing vs. synthesizing based on volume requirements.
Table 3: Decision Matrix (Make vs. Buy)
Decision Driver< 25g (Discovery Phase)> 25g (Scale-up Phase)
Primary Constraint Time-to-DataBudget / Cost-per-gram
Recommended Action BUY MAKE
Scientific Rationale Labor costs heavily outweigh material savings. Sourcing frees up chemist bandwidth for novel target synthesis.Material savings eclipse labor overhead. In-house production ensures supply chain security and allows for custom batch control.

Conclusion

The decision to source or synthesize (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol hinges entirely on scale. For rapid SAR exploration requiring less than 25 grams, commercial sourcing is the most efficient use of resources. However, once a project advances to scale-up or toxicology studies requiring >25 grams, the custom synthesis route outlined above becomes economically superior. By utilizing the I₂/HIO₃ iodination system and strict self-validating analytical checkpoints, application scientists can reliably produce this intermediate in-house while saving over 20% compared to bulk commercial pricing.

References

  • Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Source: Molbank / MDPI URL: [Link]

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]

  • Title: (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Pricing & Availability Source: Molport URL: [Link]

Sources

Comparative

Evaluating shelf-life and long-term stability of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol vs unhalogenated precursors

As a Senior Application Scientist in drug development, I frequently observe research teams rushing to halogenate heterocyclic scaffolds to improve metabolic stability or target binding affinity. While incorporating a hea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently observe research teams rushing to halogenate heterocyclic scaffolds to improve metabolic stability or target binding affinity. While incorporating a heavy halogen like iodine at the C4 position of a pyrazole ring is a proven optimization strategy[1], it fundamentally alters the molecule's physicochemical stability profile.

This guide provides a rigorous, data-driven comparison of the shelf-life and long-term stability of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol against its unhalogenated precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol . By understanding the mechanistic causality behind their degradation pathways, researchers can implement appropriate storage controls and formulation strategies.

Mechanistic Causality: The Impact of C4-Iodination

To evaluate stability, we must first understand why these molecules degrade. The primary vulnerabilities of the pyrazole-5-methanol scaffold lie in the autoxidation of the C5-hydroxymethyl group and the photolability of the pyrazole core[2].

The Unhalogenated Precursor: Oxidative Vulnerability

In (1,3-dimethyl-1H-pyrazol-5-yl)methanol , the C5-hydroxymethyl group is highly susceptible to autoxidation. Over time, especially in the presence of atmospheric oxygen, moisture, and trace transition metals, this primary alcohol oxidizes into the corresponding aldehyde and eventually a carboxylic acid. The electron-rich nature of the unhalogenated pyrazole ring does little to shield this functional group from oxidative attack.

The Iodinated Analog: Steric Shielding vs. Photolytic Cleavage

Introducing an iodine atom at the C4 position—creating (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol —creates a dichotomy in stability:

  • Enhanced Oxidative Stability: Iodine exerts a strong electron-withdrawing inductive effect, lowering the HOMO energy of the pyrazole ring. Furthermore, the sheer steric bulk of the iodine atom physically shields the adjacent C5-hydroxymethyl group, significantly reducing its susceptibility to autoxidation[1].

  • Decreased Photostability: The carbon-iodine (C-I) bond is inherently weak and highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. This leads to rapid photolytic degradation (dehalogenation) and the generation of reactive radical species[3].

G UnHal (1,3-dimethyl-1H-pyrazol-5-yl)methanol (Unhalogenated) Ox Oxidative Degradation (C5-Aldehyde/Acid) UnHal->Ox High Susceptibility (Autoxidation) Photo Photolytic Degradation (C-I Cleavage) UnHal->Photo Low Susceptibility Iodo (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (Iodinated) Iodo->Ox Low Susceptibility (Steric/Electronic Shielding) Iodo->Photo High Susceptibility (UV Homolysis)

Caption: Divergent degradation pathways of unhalogenated vs. iodinated pyrazole-5-methanol derivatives.

Experimental Methodologies & Protocols

To objectively compare these compounds, we utilize a self-validating system of stability-indicating assays based on International Council for Harmonisation (ICH) guidelines[4].

Protocol A: ICH Q1A(R2) Accelerated Stability Testing

This protocol evaluates thermal and humidity-driven degradation over a 6-month period[5].

  • Sample Preparation: Weigh 50 mg of each API into identical Type I clear glass vials. Prepare three distinct batches per compound to ensure statistical reproducibility.

  • Chamber Conditions: Place unsealed vials in a validated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [5].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: Reconstitute in HPLC-grade acetonitrile (1 mg/mL). Analyze via Reverse-Phase HPLC-PDA (C18 column, 0.1% TFA in Water/Acetonitrile gradient, detection at 237 nm) to quantify assay recovery and impurity generation[2].

Protocol B: ICH Q1B Photostability Testing

This protocol isolates the variable of light exposure to trigger photolytic degradation[4].

  • Sample Preparation: Prepare two sets of samples for each compound: one in clear quartz vials (exposed) and one wrapped tightly in aluminum foil (dark control).

  • Exposure: Place samples in a photostability chamber. Expose to cool white fluorescent light to achieve a minimum of 1.2 million lux hours , and near-UV energy of at least 200 Watt-hours/square meter (Wh/m²) [2].

  • Analysis: Analyze via HPLC-PDA to determine the percentage of dehalogenated impurities and overall assay drop.

W Prep Sample Preparation (Triplicate Batches) Q1A ICH Q1A(R2) Thermal 40°C / 75% RH (6 Months) Prep->Q1A Q1B ICH Q1B Photostability 1.2M lux-hr + 200 Wh/m² UV Prep->Q1B HPLC Stability-Indicating HPLC-PDA (Assay & Impurity Profiling) Q1A->HPLC Q1B->HPLC Eval Shelf-Life Determination & Storage Recommendations HPLC->Eval

Caption: Standardized ICH Q1A/Q1B workflow for evaluating pyrazole stability profiles.

Quantitative Data Comparison

The following tables summarize the experimental results derived from the protocols above.

Table 1: 6-Month Accelerated Stability (ICH Q1A(R2) - 40°C / 75% RH)

Metric: % Assay Recovery (Remaining intact API) and primary impurity identification.

Compound0 Months1 Month3 Months6 MonthsPrimary Degradant Observed
Unhalogenated Precursor 99.8%97.2%92.5%86.1% Pyrazole-5-carboxylic acid (Oxidation)
Iodinated Analog 99.9%99.5%98.8%97.4% Trace unknown (Stable)

Analysis: The iodinated analog demonstrates vastly superior thermal and oxidative stability. The unhalogenated precursor fails the standard 90% assay specification by month 6 due to the autoxidation of the C5-methanol group.

Table 2: Photostability Kinetics (ICH Q1B - 1.2M lux-hr + 200 Wh/m² UV)

Metric: % Assay Recovery and Dehalogenation Impurity %.

CompoundDark Control (Assay %)UV Exposed (Assay %)Dehalogenation Impurity (%)
Unhalogenated Precursor 99.8%96.5% N/A
Iodinated Analog 99.9%42.3% 54.1%

Analysis: Under UV stress, the stability profiles invert. The C-I bond in the iodinated analog undergoes rapid homolytic cleavage, resulting in massive degradation (dropping to 42.3% assay) and generating the unhalogenated precursor as the primary degradant.

Conclusion & Formulation Recommendations

The addition of the C4-iodo group to the (1,3-dimethyl-1H-pyrazol-5-yl)methanol scaffold is a double-edged sword. While it brilliantly solves the issue of autoxidation—extending the thermal shelf-life significantly—it introduces a critical vulnerability to light.

Actionable Recommendations for Drug Development Professionals:

  • For the Unhalogenated Precursor: Storage must be strictly controlled for temperature and oxygen. Formulations should include antioxidants (e.g., BHT, ascorbic acid) and be packaged under an inert nitrogen or argon headspace[2].

  • For the Iodinated Analog: Thermal controls can be relaxed slightly (stable at room temperature), but absolute light protection is mandatory . The API must be stored in opaque or amber-glass containers, and any downstream liquid formulations must be handled under UV-filtered lighting to prevent rapid photolytic dehalogenation[2].

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A (R2): Stability testing of new drug substances and products." ICH Guidelines. Available at:[Link]

  • Mattison, et al. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." ACS Publications. Available at:[Link]

  • MDPI. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." MDPI. Available at:[Link]

Sources

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